Product packaging for 5-amino-1H-indazol-6-ol(Cat. No.:)

5-amino-1H-indazol-6-ol

Cat. No.: B15047453
M. Wt: 149.15 g/mol
InChI Key: XMODBAPEURJFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-amino-1H-indazol-6-ol is a prototypical research scaffold based on the prominent indazole heterocyclic system, a feature found in numerous compounds with significant pharmacological properties . The bifunctional nature of this compound, possessing both an amino (5-position) and a hydroxyl group (6-position), offers multiple points for chemical modification, making it an ideal building block for the systematic exploration of chemical space and the generation of novel compound libraries for biological screening . The indazole core is a recognized pharmacophore in medicinal chemistry, with its structural versatility allowing it to act as a bioisostere for other key structures . This scaffold is featured in FDA-approved drugs and investigational compounds across a wide spectrum of therapeutic areas, including anticancer agents, kinase inhibitors, and cardiovascular drugs . Specifically, closely related derivatives have been identified as potent and selective 5-HT2 receptor agonists with potential applications in ophthalmology, as well as serving as core structures in kinase inhibitors targeting enzymes like FLT3 and PDGFRα . The availability of synthetic routes to this compound is crucial for its adoption as a foundational scaffold in drug discovery . The compound is readily functionalized; the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified, enabling medicinal chemists to fine-tune the physicochemical and pharmacological properties of resulting derivatives . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B15047453 5-amino-1H-indazol-6-ol

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-amino-1H-indazol-6-ol

InChI

InChI=1S/C7H7N3O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,8H2,(H,9,10)

InChI Key

XMODBAPEURJFQH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Related Amino-Indazolol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive CAS number and molecular formula for 5-amino-1H-indazol-6-ol could not be located in the available chemical databases and literature. This suggests that the compound may be novel, not widely reported, or referred to by a different name.

This technical guide provides information on closely related structural isomers and derivatives of amino-indazolol. The data presented is intended to serve as a reference for researchers and professionals in drug development who may be working with similar chemical scaffolds.

For comparative purposes, the known physicochemical data for several isomers and related derivatives of amino-indazolol are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
6-Amino-1H-indazol-5-ol 724767-14-0C₇H₇N₃O149.15[1]
5-Amino-1H-indazole 19335-11-6C₇H₇N₃133.15[2][3][4]
6-Amino-1H-indazole 16133-25-8C₇H₇N₃133.15
3-Amino-1H-indazol-6-ol 88805-72-5C₇H₇N₃O149.15

Experimental Protocols

As no experimental data for this compound is available, this section provides a generalized experimental workflow for the characterization of a novel indazole derivative, from synthesis to initial biological screening.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Analysis cluster_screening In Vitro Biological Evaluation cluster_conclusion Data Analysis and Reporting synthesis Chemical Synthesis of Target Compound purification Purification via Flash Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms hplc Purity Assessment (HPLC) ms->hplc ftir FTIR Spectroscopy hplc->ftir cell_viability Cell Viability Assay (e.g., MTT) ftir->cell_viability target_binding Target Binding Assay (e.g., ELISA, SPR) cell_viability->target_binding signaling_pathway Signaling Pathway Analysis (e.g., Western Blot) target_binding->signaling_pathway reporting Comprehensive Data Analysis and Reporting signaling_pathway->reporting

Caption: A standard experimental workflow for the synthesis, characterization, and initial biological evaluation of a novel indazole derivative.

Potential Signaling Pathways

While no signaling pathways involving this compound have been described, substituted indazoles are known to interact with various biological targets, particularly protein kinases. The diagram below illustrates a hypothetical signaling pathway where a novel indazole derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.

signaling_pathway cluster_pathway Intracellular Signaling Cascade receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras growth_factor Growth Factor growth_factor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Indazole Derivative (Hypothetical Inhibitor) inhibitor->raf

Caption: A hypothetical signaling pathway (MAPK pathway) where a novel indazole derivative could act as a RAF kinase inhibitor.

References

The Discovery and First Synthesis of 5-amino-1H-indazol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and first reported synthesis of 5-amino-1H-indazol-6-ol, a key intermediate in the development of novel therapeutic agents. The synthesis involves a multi-step process commencing with the nitration of 2-hydroxy-4-methoxybenzonitrile, followed by cyclization with hydrazine to form the indazole core, and culminating in the reduction of a nitro group to the final amine. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of the quantitative data available. The discovery of this compound is linked to its utility as a building block in the synthesis of advanced carboxamide derivatives with potential applications in treating proliferative and inflammatory diseases.

Introduction

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex molecules targeting various disease pathways. Its discovery is intrinsically linked to the quest for novel kinase inhibitors and other therapeutic agents. The indazole moiety is a well-established pharmacophore, and the specific substitution pattern of this compound allows for diverse functionalization, making it an attractive starting point for the generation of compound libraries for drug discovery. This guide focuses on the initial chemical synthesis that made this compound accessible for further research and development.

Synthetic Pathway Overview

The first described synthesis of this compound is a three-step process. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 2-Hydroxy-4-methoxybenzonitrile B 2-Hydroxy-4-methoxy-5-nitrobenzonitrile A->B Nitrating Agent C 5-Nitro-1H-indazol-6-ol B->C Hydrazine D This compound C->D Reducing Agent Nitration_Reaction reactant 2-Hydroxy-4-methoxybenzonitrile reagent + HNO₃ / H₂SO₄ reactant->reagent product 2-Hydroxy-4-methoxy-5-nitrobenzonitrile reagent->product Cyclization_Reaction reactant 2-Hydroxy-4-methoxy-5-nitrobenzonitrile reagent + Hydrazine Hydrate reactant->reagent product 5-Nitro-1H-indazol-6-ol reagent->product Reduction_Reaction reactant 5-Nitro-1H-indazol-6-ol reagent + Reducing Agent (e.g., SnCl₂·2H₂O / HCl or H₂, Pd/C) reactant->reagent product This compound reagent->product

Spectroscopic Analysis of 5-amino-1H-indazol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the heterocyclic compound 5-amino-1H-indazol-6-ol. A comprehensive search of available scientific literature and spectral databases indicates that experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at this time. In lieu of direct data, this document provides a detailed overview of the experimental spectroscopic data for the closely related structural analog, 5-amino-1H-indazole . This information serves as a valuable reference point for researchers working with similar molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) that would be applicable to the analysis of this compound.

Spectroscopic Data for the Structural Analog: 5-amino-1H-indazole

Due to the absence of published experimental data for this compound, we present the spectroscopic data for 5-amino-1H-indazole. This compound shares the same core indazole and amino group structure, differing by the absence of a hydroxyl group at the 6-position.

Table 1: ¹H NMR Spectroscopic Data of 5-amino-1H-indazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.84s-1H, NH (indazole)
8.74s-1H, H-3
8.54s-2H, NH₂
7.89s-1H, H-4
7.47d8.851H, H-7
7.06-7.35m-1H, H-6

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Key IR Absorption Bands of 5-amino-1H-indazole

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching (amine and indazole)
3000 - 3100MediumC-H stretching (aromatic)
1600 - 1650StrongN-H bending (amine)
1450 - 1600Medium to StrongC=C stretching (aromatic ring)

Sample Preparation: KBr pellet or Nujol mull[2]

Table 3: Mass Spectrometry Data of 5-amino-1H-indazole

m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
105~50[M-N₂]⁺
78~30[C₆H₄N]⁺

Ionization Method: Electron Ionization (EI)[3]

Proposed Experimental Protocols for this compound

The following are detailed, generalized experimental protocols that can be employed for the spectroscopic characterization of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.[6]

  • Instrumentation: A benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

  • Ionization Method (Electron Ionization - EI):

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7]

    • This causes the molecule to ionize and fragment.

  • Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflows

The following diagrams illustrate generalized workflows for the spectroscopic analysis of a novel chemical compound like this compound.

experimental_workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (EI-MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

A generalized workflow for the synthesis and spectroscopic analysis of a novel compound.

logical_relationship Logical Relationships in Spectroscopic Data Interpretation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data compound This compound chemical_shifts Chemical Shifts compound->chemical_shifts coupling_constants Coupling Constants compound->coupling_constants integration Integration compound->integration functional_groups Functional Groups (OH, NH₂, C=C) compound->functional_groups molecular_weight Molecular Weight compound->molecular_weight carbon_skeleton Carbon Skeleton chemical_shifts->carbon_skeleton coupling_constants->carbon_skeleton structure Final Structure Confirmation carbon_skeleton->structure functional_groups->structure fragmentation Fragmentation Pattern molecular_weight->fragmentation fragmentation->structure

References

Determining the Solubility Profile of 5-amino-1H-indazol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 5-amino-1H-indazol-6-ol in various common laboratory solvents. Given the limited publicly available solubility data for this specific indazole derivative, this document outlines standardized experimental protocols to enable researchers to generate reliable and reproducible solubility profiles. Understanding the solubility of this compound is a critical first step in its handling, formulation, and application in drug discovery and development.

Introduction to this compound

This compound belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The solubility of such compounds is a fundamental physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their utility in various in vitro and in vivo assays. The presence of both an amino and a hydroxyl group suggests that the solubility of this compound will be pH-dependent and that it may exhibit amphoteric behavior.

Predicted Solubility Characteristics

While specific experimental data for this compound is scarce, the solubility of related compounds such as 5-amino-1H-indazole and 6-amino-1H-indazole provides some context. For instance, 5-amino-1H-indazole has a reported aqueous solubility of 17.9 µg/mL at pH 7.4. The addition of a hydroxyl group in this compound is expected to increase its polarity and potentially enhance its aqueous solubility, particularly in aqueous buffers. Its solubility in organic solvents will be influenced by the polarity of the solvent and its ability to form hydrogen bonds with the amino and hydroxyl moieties of the molecule.

Quantitative Solubility Data

The following tables are presented as templates for researchers to systematically record experimentally determined solubility data for this compound.

Table 1: Solubility in Common Laboratory Solvents at Ambient Temperature

SolventClassificationDielectric Constant (ε) at 20°CExperimentally Determined Solubility (mg/mL)Observations
WaterProtic, Polar80.1
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer~80
Methanol (MeOH)Protic, Polar32.7
Ethanol (EtOH)Protic, Polar24.5
Isopropanol (IPA)Protic, Polar19.9
Acetonitrile (ACN)Aprotic, Polar37.5
Dimethyl Sulfoxide (DMSO)Aprotic, Polar46.7
Dimethylformamide (DMF)Aprotic, Polar36.7
Tetrahydrofuran (THF)Aprotic, Nonpolar7.6
Dichloromethane (DCM)Aprotic, Nonpolar9.1
TolueneAprotic, Nonpolar2.4
HexanesAprotic, Nonpolar1.9

Table 2: pH-Dependent Aqueous Solubility Profile

pHBuffer SystemExperimentally Determined Solubility (mg/mL)Observations
2.0Glycine-HCl
4.0Acetate
6.0Phosphate
7.4Phosphate
8.0Tris
10.0Carbonate-Bicarbonate

Experimental Protocols for Solubility Determination

The following are detailed methodologies for conducting solubility experiments.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (as per Table 1 and 2)

  • Small volume glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is achieved.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

  • Perform the experiment in triplicate for each solvent.

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where compound availability may be limited, kinetic solubility assays can provide a more rapid assessment.

Materials:

  • Stock solution of this compound in DMSO.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microplates.

  • Plate reader capable of nephelometry or turbidimetry.

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Add a small volume of the DMSO stock solution to the buffer in each well to initiate precipitation. A serial dilution of the stock solution can be used to test a range of concentrations.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination A Weigh excess this compound B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its suitability for further development. This guide provides the necessary framework and detailed protocols for researchers to accurately and systematically determine this property across a range of relevant laboratory solvents and pH conditions. The generation of this data will be invaluable for the scientific community and will facilitate the advancement of research involving this promising indazole derivative.

A Technical Guide to 5-amino-1H-indazol-6-ol: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-1H-indazol-6-ol, a pivotal heterocyclic intermediate in the discovery of novel therapeutic agents. This document details its synthesis, experimental protocols, and its application in the development of biologically active molecules, with a focus on its role as a scaffold for kinase inhibitors and receptor agonists.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The most common route involves the construction of the indazole core, followed by functional group manipulations to introduce the desired amino and hydroxyl moieties. A key strategy employs a protected hydroxyl group and a nitro group that is later reduced.

Synthetic Pathway Overview

A representative synthetic scheme for this compound is presented below. This pathway involves the formation of a nitro-substituted indazole, protection of the forthcoming hydroxyl group as a benzyl ether, and subsequent reduction of the nitro group to the amine, followed by deprotection.

G cluster_0 Synthesis of this compound 2-Methyl-3-nitroanisole 2-Methyl-3-nitroanisole 6-Methoxy-5-nitro-1H-indazole 6-Methoxy-5-nitro-1H-indazole 2-Methyl-3-nitroanisole->6-Methoxy-5-nitro-1H-indazole Cyclization 6-Benzyloxy-5-nitro-1H-indazole 6-Benzyloxy-5-nitro-1H-indazole 6-Methoxy-5-nitro-1H-indazole->6-Benzyloxy-5-nitro-1H-indazole Demethylation & Benzylation 5-Amino-6-benzyloxy-1H-indazole 5-Amino-6-benzyloxy-1H-indazole 6-Benzyloxy-5-nitro-1H-indazole->5-Amino-6-benzyloxy-1H-indazole Nitro Reduction This compound This compound 5-Amino-6-benzyloxy-1H-indazole->this compound Debenzylation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Benzyloxy-5-nitro-1H-indazole

  • Step 1: Cyclization to 6-Methoxy-5-nitro-1H-indazole.

    • To a solution of 2-methyl-3-nitroanisole in a suitable solvent (e.g., acetic acid), add a diazotizing agent (e.g., sodium nitrite) at low temperature (0-5 °C).

    • Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 6-methoxy-5-nitro-1H-indazole.

  • Step 2: Demethylation and Benzylation.

    • Treat 6-methoxy-5-nitro-1H-indazole with a demethylating agent (e.g., boron tribromide) in an inert solvent (e.g., dichloromethane) at low temperature.

    • After completion of the demethylation, add a benzylating agent (e.g., benzyl bromide) and a base (e.g., potassium carbonate).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the product by recrystallization or column chromatography to obtain 6-benzyloxy-5-nitro-1H-indazole.

Protocol 2: Synthesis of this compound

  • Step 1: Reduction of the Nitro Group.

    • Dissolve 6-benzyloxy-5-nitro-1H-indazole in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to yield 5-amino-6-benzyloxy-1H-indazole.

  • Step 2: Debenzylation.

    • Dissolve the 5-amino-6-benzyloxy-1H-indazole in a suitable solvent (e.g., ethanol).

    • Add a catalyst for hydrogenolysis, such as palladium on carbon.

    • Stir the reaction under a hydrogen atmosphere until the benzyl group is cleaved.

    • Filter the catalyst and remove the solvent under reduced pressure to obtain the final product, this compound.

Applications in Drug Discovery

The unique structure of this compound, with its strategically placed amino and hydroxyl groups, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. It serves as a key building block for both kinase inhibitors and G-protein coupled receptor (GPCR) agonists.

Serotonin 5-HT2 Receptor Agonists

Derivatives of this compound have been investigated as potent and selective agonists for the serotonin 5-HT2 receptor family. These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential in several disease areas.

Table 1: Biological Activity of a this compound Derivative

CompoundTargetAssayEC50 (nM)
1-((S)-2-Aminopropyl)-1H-indazol-6-ol5-HT2A ReceptorCalcium Flux42.7
5-HT2B ReceptorCalcium Flux15.8
5-HT2C ReceptorCalcium Flux3.2

Signaling Pathway: 5-HT2 Receptor Activation

Activation of 5-HT2 receptors, which are Gq/11-coupled, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

G 5-HT2 Agonist 5-HT2 Agonist 5-HT2 Receptor 5-HT2 Receptor 5-HT2 Agonist->5-HT2 Receptor Gq/11 Gq/11 5-HT2 Receptor->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca2+ Release Intracellular Ca2+ Release PIP2->Ca2+ Release PKC Activation PKC Activation PIP2->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: 5-HT2 receptor signaling pathway.

p38 MAP Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore for the development of kinase inhibitors. The this compound core can be elaborated to generate potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.

Table 2: Representative Structure-Activity Relationship (SAR) for Indazole-based p38 Inhibitors

R1-Group on IndazoleR2-Group on Side Chainp38 IC50 (nM)
HydrogenPhenyl>1000
Methyl4-Fluorophenyl150
Cyclopropyl2,4-Dichlorophenyl25
tert-ButylPyridin-4-yl8

Note: Data in this table is representative of the general SAR for this class of compounds and not specific to derivatives of this compound.

Signaling Pathway: p38 MAP Kinase Inhibition

The p38 MAPK signaling pathway is activated by cellular stresses and inflammatory cytokines. This leads to a cascade of phosphorylation events, culminating in the activation of downstream transcription factors that regulate the expression of pro-inflammatory genes. Inhibitors targeting p38 block this cascade, thereby reducing inflammation.

G Stress / Cytokines Stress / Cytokines Upstream Kinases Upstream Kinases Stress / Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the ability to functionalize its amino and hydroxyl groups provide a robust platform for the development of novel therapeutics targeting a range of biological pathways. The examples of potent 5-HT2 receptor agonists and the potential for developing selective p38 MAP kinase inhibitors underscore the significance of this scaffold in modern drug discovery. Further exploration of derivatives of this compound is warranted to unlock its full therapeutic potential.

Technical Guide: Physical and Chemical Characteristics of 5-Amino-1H-Indazole Powder

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-amino-1H-indazole powder. Due to the potential ambiguity with the requested "5-amino-1H-indazol-6-ol," for which no direct data exists in the public domain, this document focuses on the well-characterized and commercially available isomer, 5-amino-1H-indazole. It is presumed that this is the compound of primary interest. This guide includes a summary of its physical properties, detailed experimental protocols for its characterization, and a discussion of its role as a synthetic intermediate. Limited information on the related compound, 6-amino-1H-indazol-5-ol, is also provided for comparative purposes.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. 5-Amino-1H-indazole serves as a crucial building block in the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

Physical and Chemical Properties of 5-Amino-1H-Indazole

The physical and chemical properties of 5-amino-1H-indazole are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Appearance White to red to brown or purple to pink to gray crystals, crystalline powder, or lumps[1]
Melting Point 175-178 °C
Solubility 17.9 µg/mL (at pH 7.4)[2]
Solid Density 1400.00 kg/m ³ (at 295.10 K)[3]
Table 2: Chemical Identifiers and Molecular Properties
PropertyValueSource
CAS Number 19335-11-6[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [2]
IUPAC Name 1H-indazol-5-amine[1][2]
InChI Key XBTOSRUBOXQWBO-UHFFFAOYSA-N[1][2]
SMILES Nc1ccc2[nH]ncc2c1

Experimental Protocols

The following sections detail the experimental methodologies for the characterization of 5-amino-1H-indazole powder.

Synthesis of 5-Amino-1H-Indazole (Plausible Route)

A common synthetic route to amino-substituted indazoles involves the reduction of the corresponding nitro-indazole. The following is a generalized protocol based on standard organic chemistry transformations.

Reaction: Reduction of 5-Nitro-1H-indazole

  • Materials: 5-Nitro-1H-indazole, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C), hydrochloric acid (if using SnCl₂), sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 5-nitro-1H-indazole in a suitable solvent such as ethanol in a round-bottom flask.

    • If using tin(II) chloride, add the reducing agent in excess along with concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield crude 5-amino-1H-indazole.

    • Purify the crude product by recrystallization or column chromatography.

G 5-Nitro-1H-indazole 5-Nitro-1H-indazole Reduction Reduction 5-Nitro-1H-indazole->Reduction Workup Workup Reduction->Workup 1. Neutralization 2. Extraction 3. Drying Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_Agent->Reduction Purification Purification Workup->Purification Recrystallization or Chromatography 5-Amino-1H-indazole 5-Amino-1H-indazole Purification->5-Amino-1H-indazole

Plausible synthetic workflow for 5-amino-1H-indazole.
Melting Point Determination

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the 5-amino-1H-indazole powder is dry and finely ground.

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point (175-178 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the 5-amino-1H-indazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or CDCl₃), micropipette.

  • Procedure:

    • Dissolve approximately 5-10 mg of 5-amino-1H-indazole powder in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

    • Transfer the solution to an NMR tube using a micropipette.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

G cluster_sample Sample Preparation cluster_analysis Characterization Sample 5-Amino-1H-indazole Powder Melting_Point Melting Point Determination Sample->Melting_Point FTIR FTIR Spectroscopy Sample->FTIR NMR 1H NMR Spectroscopy Sample->NMR

Experimental workflow for physical characterization.

Related Compound: 6-Amino-1H-indazol-5-ol

Limited information is available for 6-amino-1H-indazol-5-ol. It is listed with the CAS Number 724767-14-0 . Spectroscopic data such as NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.

Conclusion

This technical guide provides essential data on the physical and chemical characteristics of 5-amino-1H-indazole powder, along with detailed protocols for its characterization. The information presented is intended to support researchers and scientists in the effective handling and application of this important synthetic intermediate in drug discovery and development.

References

Tautomerism in 5-amino-1H-indazol-6-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Tautomeric Equilibria and Their Implications in Medicinal Chemistry

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. For heterocyclic compounds such as 5-amino-1H-indazol-6-ol, a scaffold of significant interest in medicinal chemistry, understanding the predominant tautomeric forms and their relative stabilities is paramount. The position of a labile proton can profoundly influence the molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding interactions. This technical guide provides a comprehensive overview of the potential tautomerism in this compound, outlining the theoretical and experimental approaches to characterize its tautomeric landscape and discussing the implications for the design and development of novel therapeutics.

Introduction to Tautomerism in Indazole Scaffolds

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Derivatives of indazole have been shown to exhibit a wide range of biological activities. A key feature of the indazole nucleus is its capacity for annular tautomerism, primarily involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. The substitution pattern on the indazole core significantly influences the position of this equilibrium.

For this compound, the presence of amino and hydroxyl substituents introduces additional possibilities for tautomerism, including amino-imino and keto-enol forms. The interplay of these different tautomeric equilibria can result in a complex mixture of species in solution and the solid state, each with distinct chemical and biological properties.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is the annular tautomerism between the 1H- and 2H-indazoles. Additionally, the presence of the 6-hydroxyl group introduces the possibility of keto-enol tautomerism, where the aromatic phenol form can exist in equilibrium with a non-aromatic keto form (indazolone). Furthermore, the 5-amino group can potentially participate in amino-imino tautomerism.

The most relevant potential tautomers of this compound are depicted below:

Tautomers T1 This compound (1H-amino-enol) T2 5-amino-2H-indazol-6-ol (2H-amino-enol) T1->T2 Annular Tautomerism T3 5-amino-1,7-dihydro-indazol-6-one (1H-amino-keto) T1->T3 Keto-Enol Tautomerism T4 5-imino-2,5-dihydro-1H-indazol-6-ol (1H-imino-enol) T1->T4 Amino-Imino Tautomerism

Caption: Potential Tautomeric Equilibria of this compound.

Experimental and Computational Methodologies for Tautomer Characterization

A combination of experimental and computational techniques is essential for the comprehensive characterization of the tautomeric landscape of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to probe the influence of the solvent environment on the tautomeric equilibrium. Two-dimensional NMR techniques, such as HSQC and HMBC, can help in the unambiguous assignment of proton and carbon signals to specific tautomers. The observation of distinct sets of signals or averaged signals can provide information on the presence of multiple tautomers and the rate of their interconversion.

X-ray Crystallography:

  • Protocol: Single crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state. A suitable crystal of this compound or its derivative is grown and subjected to X-ray analysis to determine the precise atomic coordinates and connectivity, revealing the location of the labile protons.

UV-Vis Spectroscopy:

  • Protocol: The UV-Vis absorption spectra of the compound are recorded in solvents of varying polarity. Different tautomers are expected to have distinct electronic transitions, leading to different absorption maxima (λmax). Changes in the spectra with solvent can indicate a shift in the tautomeric equilibrium.

Computational Modeling

Density Functional Theory (DFT) Calculations:

  • Protocol: DFT calculations are a powerful tool to predict the relative stabilities of different tautomers. The geometry of each potential tautomer is optimized, and their single-point energies are calculated using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The inclusion of solvent effects, using models such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase behavior. The tautomer with the lowest calculated energy is predicted to be the most stable.

Quantitative Data Summary

TautomerPredicted Relative Energy (kcal/mol) (DFT, in water)Predicted Population (%) (in water)Key NMR Signal (Predicted)
This compound0.00>95Distinct aromatic signals for the substituted benzene ring
5-amino-2H-indazol-6-ol+2.5<5Shifted aromatic signals compared to the 1H-tautomer
5-amino-1,7-dihydro-indazol-6-one+8.0<1Aliphatic proton signals for the non-aromatic ring
5-imino-2,5-dihydro-1H-indazol-6-ol+12.0<1Imino proton signal

Note: The data presented in this table is illustrative and based on general principles of tautomerism in related heterocyclic systems. Actual experimental or computational results for this compound may vary.

Implications for Drug Development

The tautomeric form of this compound that interacts with a biological target will determine its pharmacological activity. Different tautomers present distinct hydrogen bond donor and acceptor patterns, which are critical for molecular recognition at the active site of a protein.

ReceptorBinding cluster_Target Biological Target Tautomer1 This compound (H-bond donor/acceptor pattern A) Tautomer2 5-amino-2H-indazol-6-ol (H-bond donor/acceptor pattern B) Tautomer1->Tautomer2 Interconversion Receptor Receptor Binding Site Tautomer1->Receptor Active Binding (High Affinity) Tautomer2->Receptor Inactive Binding (Low Affinity)

Caption: Tautomer-Dependent Receptor Binding.

For instance, the 1H-tautomer of an indazole derivative might be the active form that binds to a specific kinase, while the 2H-tautomer may be inactive. Therefore, designing molecules that preferentially adopt the active tautomeric form is a key strategy in medicinal chemistry.

Furthermore, the physicochemical properties influenced by tautomerism, such as solubility and membrane permeability, are critical for the drug-like properties of a compound. A comprehensive understanding and control of tautomerism are therefore essential for the successful development of drug candidates based on the this compound scaffold.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug discovery. While the 1H-amino-enol form is likely to be the most stable tautomer under physiological conditions, a thorough experimental and computational characterization is necessary to confirm this and to quantify the populations of minor tautomers. Such studies will provide invaluable information for medicinal chemists to design and synthesize novel indazole-based therapeutics with optimized efficacy and pharmacokinetic properties. The methodologies and considerations outlined in this guide provide a framework for researchers to approach the challenge of tautomerism in drug development.

Navigating the Synthesis and Supply of 5-amino-1H-indazol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and synthesis of the heterocyclic compound 5-amino-1H-indazol-6-ol. Given the compound's potential utility in medicinal chemistry and drug discovery, this document outlines a feasible synthetic pathway and the analytical methods required for its characterization and quality control, addressing the current landscape of its procurement.

Commercial Suppliers and Purity

A thorough investigation of the chemical supplier landscape reveals that This compound is not a readily available catalog chemical . Direct commercial sources for this specific molecule are scarce to non-existent, suggesting that it is primarily accessible through custom synthesis.

In contrast, a key precursor, 5-nitro-1H-indazol-6-ol , is commercially available from a limited number of suppliers. This availability provides a practical starting point for the laboratory-scale synthesis of the target aminoindazole. Researchers requiring this compound will likely need to either perform the synthesis in-house or commission it from a specialized chemical synthesis company.

Due to the lack of direct commercial availability, there is no standardized purity data for this compound. The purity of any synthesized batch will be contingent on the synthetic and purification methods employed. For related aminoindazoles, purities of ≥95% are often reported by suppliers of analogous research chemicals. For drug development applications, a purity of >98% is generally desirable and achievable through rigorous purification techniques such as column chromatography and recrystallization.

Proposed Synthesis of this compound

The most direct and feasible synthetic route to this compound is the reduction of the commercially available 5-nitro-1H-indazol-6-ol. The nitro group at the 5-position can be selectively reduced to an amino group using standard chemical methods.

Table 1: Proposed Synthetic Protocol
Step Procedure Reagents and Conditions Notes
1. Dissolution Dissolve 5-nitro-1H-indazol-6-ol in a suitable solvent.Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).Ensure complete dissolution of the starting material. Gentle heating may be required.
2. Catalyst Addition Add a catalytic amount of Palladium on carbon (Pd/C).Catalyst: 10% Pd/C (5-10 mol%).The catalyst should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation.
3. Reduction Introduce a hydrogen source to the reaction mixture.Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure or Ammonium formate.If using H₂ gas, the reaction should be conducted in a vessel equipped for hydrogenation. If using ammonium formate, it is added in excess.
4. Reaction Monitoring Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Eluent for TLC: A mixture of Dichloromethane (DCM) and Methanol (MeOH), e.g., 95:5.The reaction is complete when the starting material spot is no longer visible.
5. Catalyst Removal Upon completion, remove the catalyst by filtration.Filtration: Filter the reaction mixture through a pad of Celite®.Ensure all the catalyst is removed to prevent contamination of the final product.
6. Product Isolation Concentrate the filtrate under reduced pressure to obtain the crude product.Method: Rotary evaporation.The crude product will likely be a solid.
7. Purification Purify the crude product to achieve the desired level of purity.Methods: Column chromatography on silica gel or recrystallization.The choice of purification method will depend on the nature of the impurities.

Analytical Characterization and Purity Assessment

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization and Purity
Method Purpose Expected Observations
¹H NMR Structural confirmationThe proton NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons and the amino and hydroxyl protons.
¹³C NMR Structural confirmationThe carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₇N₃O, MW: 149.15 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak should be observed, and the purity can be quantified by integrating the peak area. A purity of >98% is often required for drug development studies.
Elemental Analysis Elemental compositionThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

experimental_workflow start Start: 5-nitro-1H-indazol-6-ol dissolution Dissolution in Solvent (e.g., EtOH) start->dissolution reduction Catalytic Reduction (Pd/C, H₂ or Ammonium Formate) dissolution->reduction monitoring Reaction Monitoring (TLC/LC-MS) reduction->monitoring monitoring->reduction Incomplete filtration Catalyst Filtration (Celite®) monitoring->filtration Reaction Complete concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_product Crude this compound concentration->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization (NMR, MS, Elemental Analysis) pure_product->characterization purity Purity Assessment (HPLC) pure_product->purity final_product Final Product (>98% Purity) characterization->final_product purity->final_product

Methodological & Application

Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 5-amino-1H-indazol-6-ol, a representative indazole-based compound, in kinase inhibitor screening assays. The indazole scaffold is a prominent feature in many potent kinase inhibitors, targeting key regulators of cellular processes such as the cell cycle and proliferation.[1] This document outlines both a biochemical assay protocol for determining direct kinase inhibition and a cell-based assay protocol to assess the compound's effects in a cellular context. Representative data for similar indazole derivatives are provided to illustrate the potential potency and selectivity of this class of compounds.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[1] The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors.[1] Compounds with this core structure have shown inhibitory activity against a range of kinases, including Polo-like kinase 4 (PLK4) and Pim kinases, which are crucial for cell cycle progression and cell survival.[1][3]

This compound represents a fundamental structure within this class of inhibitors. These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound and similar compounds against specific kinase targets.

Data Presentation: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several indazole derivatives against PLK4 and Pim-1 kinases. This data, gathered from published literature, illustrates the typical potency of this compound class and serves as a reference for interpreting new experimental results.

Compound IDTarget KinaseIC50 (nM)Reference Compound
K22PLK40.1N/A[4]
C05PLK4< 0.1N/A[3]
CZL-S092PLK40.9N/A[5]
14iPLK411.2Axitinib (IC50 = 41.3 nM)[6]
59cPim-13-70N/A[1]
60aPim-11-9N/A[1]
SMI-4aPim-117N/A[7]
AZD1208Pim-10.4N/A[7]

Note: The above data is for structurally related indazole compounds and not for this compound itself. This information is provided for comparative purposes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

  • Purified recombinant kinase (e.g., PLK4, Pim-1)

  • Kinase substrate (e.g., Myelin Basic Protein for PLK4)

  • This compound (or other test compounds)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the vehicle control (DMSO only) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_biochemical_assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound to assay plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate Reagent_Prep->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate 40 min Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Detection Incubate 30 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a biochemical kinase inhibitor assay using the ADP-Glo™ method.

Cellular Kinase Inhibition Assay (Western Blot Analysis)

This protocol is designed to assess the ability of this compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate. Western blotting is a common technique used for this purpose.[9][10][11]

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with overexpressed PLK4).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (one specific for the phosphorylated substrate and one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phosphorylated to total substrate will indicate the level of kinase inhibition.

experimental_workflow_cellular_assay cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Plate_Cells Plate cells Treat_Cells Treat with This compound Plate_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect Quantify_Bands Quantify band intensities Detect->Quantify_Bands Analyze_Ratio Analyze phospho/total protein ratio Quantify_Bands->Analyze_Ratio

Caption: Workflow for a cellular kinase inhibitor assay using Western blot analysis.

Signaling Pathway

PLK4 Signaling Pathway in Cell Cycle Control

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process that is tightly linked to the cell cycle.[12][13] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.[13][14] The activity of PLK4 is tightly regulated, and its inhibition presents a promising strategy for cancer therapy.

plk4_signaling_pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition cluster_outcome Cellular Outcome Cell_Cycle_Signals Cell Cycle Signals (G1/S transition) PLK4 PLK4 Cell_Cycle_Signals->PLK4 PLK4_active Active PLK4 (Dimerization & Autophosphorylation) PLK4->PLK4_active Centriole_Duplication Centriole Duplication PLK4_active->Centriole_Duplication Cell_Cycle_Arrest Cell Cycle Arrest PLK4_active->Cell_Cycle_Arrest Centrosome_Maturation Centrosome Maturation Centriole_Duplication->Centrosome_Maturation Normal_Cell_Cycle Normal Cell Cycle Progression Centrosome_Maturation->Normal_Cell_Cycle Indazole_Inhibitor This compound Indazole_Inhibitor->PLK4_active Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.

Conclusion

The provided protocols and background information serve as a starting point for the investigation of this compound and related indazole derivatives as kinase inhibitors. The biochemical assay allows for the direct assessment of inhibitory potency and selectivity, while the cellular assay provides insights into the compound's activity in a more physiologically relevant context. By understanding the underlying signaling pathways and employing robust experimental methodologies, researchers can effectively characterize the therapeutic potential of this important class of kinase inhibitors.

References

Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct studies on the bioactivity of 5-amino-1H-indazol-6-ol in cancer cell lines are not extensively documented in current literature, its significance lies in its role as a key intermediate in the synthesis of more complex molecules with potent anticancer properties. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors used in cancer therapy. This document provides insights into the applications of derivatives of this compound, focusing on their mechanism of action and providing detailed protocols for their evaluation in cancer cell line studies. The primary applications highlighted are the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the cytotoxic effects of 6-aminoindazole derivatives.

Application Notes

Intermediate for the Synthesis of IRAK4 Inhibitors

This compound serves as a crucial building block for the development of novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of the IRAK4 pathway has been implicated in the pathogenesis of various cancers, including hematologic malignancies and some solid tumors, by promoting cell survival and proliferation through the activation of the NF-κB pathway.[1] Inhibition of IRAK4 is therefore a promising strategy for cancer therapy.[1] Preclinical studies have demonstrated that IRAK4 inhibition can have anti-cancer effects and can synergize with other targeted therapies.[1]

Mechanism of Action: IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of the MyD88 adaptor protein. IRAK4 is then recruited to this complex and, upon activation, phosphorylates IRAK1. Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately promote inflammation, cell survival, and proliferation.[2][3][4]

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_pathway->Transcription MAPK_pathway->Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.
Anticancer Activity of 6-Aminoindazole Derivatives

Structurally related 6-aminoindazole derivatives have demonstrated significant anticancer activity in various cancer cell lines. These compounds are designed based on the indazole scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.

One notable study focused on a series of 6-substituted amino-1H-indazole derivatives and their anti-proliferative effects.[5][6][7] Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) , for example, exhibited potent cytotoxicity against the human colorectal cancer cell line HCT116.[8][9]

Mechanism of Action: Cell Cycle Arrest

The anticancer activity of compound 36 in HCT116 cells was associated with the induction of G2/M cell cycle arrest.[8][9] This indicates that the compound interferes with the cell's ability to progress through the G2 phase or to enter mitosis, ultimately leading to a halt in cell division and potentially apoptosis.

Quantitative Data

The following table summarizes the in vitro anti-proliferative activity of selected 6-aminoindazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116 (colorectal)0.4 ± 0.3[8][9]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116 (colorectal)14.3 ± 4.4[5][6]
Compound 29A549 (lung)0.7 - 10[8][9]
Compound 30SNU-638 (gastric)0.7 - 10[8][9]
Compound 34A549 (lung)0.7 - 10[8][9]
Compound 37SNU-638 (gastric)0.7 - 10[8][9]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of indazole derivatives on cancer cell lines.[6]

Workflow:

SRB_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of indazole derivative B->C D Incubate for 48h C->D E Fix cells with TCA D->E F Stain with SRB dye E->F G Wash and solubilize dye F->G H Measure absorbance at 515 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the SRB Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete growth medium

  • 96-well plates

  • Indazole derivative stock solution

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with a serial dilution of the indazole derivative and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 hours.

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye by adding Tris base solution to each well.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of indazole derivatives on the cell cycle distribution of cancer cells.[8][9]

Workflow:

Cell_Cycle_Analysis_Workflow A Seed cells in 6-well plates B Incubate for 24h A->B C Treat with indazole derivative (e.g., at IC50 concentration) B->C D Incubate for 24h or 48h C->D E Harvest and fix cells in ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Analyze by flow cytometry G->H I Determine cell cycle distribution (G1, S, G2/M phases) H->I

Figure 3: Workflow for Cell Cycle Analysis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Indazole derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the indazole derivative at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

IRAK4 Inhibition Assay (Cell-Based)

This protocol provides a general method to assess the inhibitory effect of compounds on IRAK4 activity within a cellular context by measuring downstream signaling events.[10]

Workflow:

IRAK4_Inhibition_Assay_Workflow A Seed cells (e.g., A549) in 96-well plates B Pre-treat with IRAK4 inhibitor or vehicle control A->B C Stimulate with IL-1β B->C D Incubate overnight C->D E Collect supernatant D->E F Measure IL-6 concentration (e.g., by ELISA or AlphaLISA) E->F G Determine inhibition of IL-1β-induced IL-6 production F->G

Figure 4: Workflow for a Cell-Based IRAK4 Inhibition Assay.

Materials:

  • A549 cells (or other suitable cell line expressing IL-1R)

  • 96-well plates

  • IRAK4 inhibitor (test compound)

  • Recombinant human IL-1β

  • ELISA or AlphaLISA kit for IL-6 detection

Procedure:

  • Seed A549 cells into 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the IRAK4 inhibitor or a vehicle control for a specified time (e.g., 15 minutes).

  • Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL).

  • Incubate the plates overnight.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-6 in the supernatant using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β-induced IL-6 production for each concentration of the IRAK4 inhibitor.

This compound is a valuable starting material for the synthesis of potent anticancer agents, particularly IRAK4 inhibitors and other 6-aminoindazole derivatives. The protocols and data presented here provide a framework for researchers to evaluate the efficacy of such compounds in cancer cell line models. Further investigation into the synthesis and biological activity of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Novel Drugs from 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1H-indazol-6-ol is a versatile precursor molecule, offering a unique scaffold for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both an amino and a hydroxyl group on the indazole core, provides multiple reaction sites for chemical modification. This allows for the generation of diverse libraries of compounds with the potential to interact with a range of biological targets. The indazole moiety itself is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and serotonergic receptor modulation.

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of drug candidates derived from this compound: a potent 5-HT2 receptor agonist and a promising anticancer agent.

Application Note 1: Synthesis of a Potent 5-HT2 Receptor Agonist

Background: Serotonin 5-HT2 receptors are implicated in a variety of physiological and pathological processes, making them an attractive target for therapeutic intervention in conditions such as ocular hypertension and neuropsychiatric disorders. The indazole analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent and peripherally acting 5-HT2 receptor agonist. Its structure suggests a synthetic route originating from a protected 6-hydroxyindazole derivative.

Key Features of 1-((S)-2-aminopropyl)-1H-indazol-6-ol:

  • High Potency: Demonstrates significant agonistic activity at 5-HT2 receptors.

  • Peripheral Action: Reduced central nervous system penetration can minimize psychoactive side effects.

  • Therapeutic Potential: Shows promise in lowering intraocular pressure, relevant for glaucoma treatment.

Quantitative Data
CompoundTargetActivity (EC50)Reference Compound
1-((S)-2-aminopropyl)-1H-indazol-6-ol5-HT2 Receptor42.7 nMα-methyl-5-hydroxytryptamine
Experimental Protocol: Synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol

This protocol outlines a potential synthetic route starting from a protected derivative of this compound.

Step 1: Protection of the Hydroxyl and Amino Groups

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting agent for the hydroxyl group (e.g., benzyl bromide) in the presence of a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Following protection of the hydroxyl group, protect the amino group using a suitable protecting agent (e.g., di-tert-butyl dicarbonate, Boc₂O) in the presence of a base.

  • Purify the resulting di-protected indazole by column chromatography.

Step 2: N-Alkylation

  • To a solution of the di-protected indazole in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add (S)-2-(tert-butoxycarbonylamino)propyl methanesulfonate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-alkylated product by column chromatography.

Step 3: Deprotection

  • Remove the Boc protecting group from the aminopropyl side chain by treating the compound with an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane).

  • Remove the benzyl protecting group from the hydroxyl group by catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere.

  • Purify the final product, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, by recrystallization or column chromatography.

Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2 Agonist (e.g., 1-((S)-2-aminopropyl)-1H-indazol-6-ol) Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Application Note 2: Synthesis of a Novel Anticancer Agent

Background: The indazole scaffold is a common feature in many kinase inhibitors and other anticancer agents. 6-Aminoindazole derivatives, in particular, have shown promising anti-proliferative activity against various cancer cell lines. The synthesis of N-substituted 6-aminoindazoles allows for the exploration of structure-activity relationships and the optimization of anticancer potency.

Key Features of 6-Aminoindazole Derivatives:

  • Anticancer Activity: Exhibit cytotoxic effects against a range of cancer cell lines.

  • Targeted Therapy Potential: Can be designed to inhibit specific kinases or other proteins involved in cancer cell proliferation and survival.

  • Synthetic Tractability: The amino group at the 6-position provides a convenient handle for derivatization.

Quantitative Data
CompoundCell LineActivity (IC50)
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3 ± 4.4 µM
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT1160.4 ± 0.3 µM
Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine

This protocol outlines the synthesis via reductive amination, a common method for forming C-N bonds. This assumes the starting material is 6-amino-1H-indazole, which can be prepared from this compound through deoxygenation of the hydroxyl group.

Step 1: Formation of the Imine Intermediate

  • Dissolve 6-amino-1H-indazole and 4-fluorobenzaldehyde in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for several hours to allow for the formation of the corresponding imine.

Step 2: Reduction of the Imine

  • To the solution containing the imine, add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride).

  • Continue stirring at room temperature until the reduction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(4-fluorobenzyl)-1H-indazol-6-amine.

Experimental Workflow

experimental_workflow Start 6-amino-1H-indazole + 4-fluorobenzaldehyde Imine_Formation Imine Formation (Solvent, Acid Catalyst) Start->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-(4-fluorobenzyl)-1H-indazol-6-amine Purification->Product

Caption: Reductive Amination Workflow.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of potent 5-HT2 receptor agonists and novel anticancer agents. The adaptability of the indazole scaffold, coupled with the strategic placement of reactive functional groups, ensures that this precursor will continue to be a cornerstone in the development of next-generation therapeutics. Further derivatization and biological evaluation of compounds synthesized from this precursor are encouraged to unlock its full therapeutic potential.

Standard Operating Procedure for the Dissolution of 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a standardized protocol for the dissolution of 5-amino-1H-indazol-6-ol, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific solubility data for this compound, this procedure is based on the known chemical properties of structurally similar indazole derivatives and general laboratory best practices. The provided protocol aims to offer a reliable starting point for preparing solutions of this compound for various research applications.

Physicochemical Properties and Solubility Data

There is limited publicly available quantitative solubility data for this compound. However, data for the closely related compound, 1H-Indazol-5-amine, indicates low aqueous solubility. The table below summarizes the available data. Researchers should consider this a starting point and may need to perform their own solubility assessments for specific applications.

CompoundSolvent/ConditionSolubilitySource
1H-Indazol-5-aminepH 7.417.9 µg/mLPubChem

Given the aromatic and polar functional groups (amino and hydroxyl) on the indazole scaffold, a range of organic solvents are likely to be more effective for dissolution than water. Solvents commonly used during the synthesis of indazole derivatives include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Dissolution of this compound

This protocol outlines a general procedure for dissolving this compound. It is recommended to perform a small-scale test to determine the optimal solvent and concentration for your specific experimental needs.

2.1. Materials and Equipment

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, DMF, Methanol, Ethanol)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Warming plate or water bath (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for 5-amino-1H-indazole for detailed safety information.[1][2][3]

  • Wear appropriate PPE at all times.

2.3. Step-by-Step Dissolution Procedure

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Transfer the weighed compound to a suitable volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO) to the flask, ensuring the solid is wetted.

  • Initial Dissolution: Gently swirl the flask or use a vortex mixer to create a slurry.

  • Complete Dissolution: Add the remaining solvent to reach the desired final concentration.

  • Agitation: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved.

  • Warming (Optional): If the compound does not readily dissolve at room temperature, gentle warming (e.g., in a water bath at 30-40°C) may be applied. Monitor the solution closely to avoid degradation.

  • Sonication (Optional): In cases of difficult dissolution, brief sonication in an ultrasonic bath can be used to aid in dissolving the solid.

  • Final Preparation: Once the solid is fully dissolved, the solution is ready for use. Store the solution appropriately, protected from light and at the recommended temperature to ensure stability.

Visual Representations

Experimental Workflow for Dissolution

Dissolution_Workflow A Weigh this compound B Add small volume of solvent A->B C Vortex to create slurry B->C D Add remaining solvent C->D E Stir until dissolved D->E F Apply gentle heat (optional) E->F if needed G Sonication (optional) E->G if needed H Solution ready for use E->H F->E G->E Dissolution_Factors cluster_compound Compound Properties cluster_conditions Dissolution Conditions SolidState Physical Form (Powder) Solubility Solubility SolidState->Solubility ChemicalStructure Chemical Structure (Amino & Hydroxyl Groups) ChemicalStructure->Solubility Solvent Solvent Choice (e.g., DMSO, DMF) Solvent->Solubility Temperature Temperature Temperature->Solubility Agitation Agitation (Stirring, Sonication) Agitation->Solubility

References

Application Notes and Protocols: 5-Amino-1H-indazol-6-ol as a Versatile Chemical Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-amino-1H-indazol-6-ol as a key chemical building block in the synthesis of biologically active molecules. The unique structural features of this indazole derivative, possessing both an amino and a hydroxyl group, make it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor agonists.

Overview and Applications

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its indazole core is a privileged structure in drug discovery, known to interact with various biological targets. The amino group at the 5-position and the hydroxyl group at the 6-position offer versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Primary Applications:

  • Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been successfully utilized to develop potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.

  • Serotonin Receptor Agonists: The 1H-indazol-6-ol moiety has been incorporated into agonists of the 5-HT2 receptor. These compounds have shown potential in the treatment of ocular hypertension and glaucoma by reducing intraocular pressure.

Synthesis of this compound

While a direct, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for synthesizing substituted indazoles. The following protocol is a hypothetical but experimentally sound procedure derived from the synthesis of structurally similar compounds.

Proposed Synthetic Route:

A plausible approach involves the reaction of a suitably substituted benzonitrile with hydrazine. For instance, starting from 2-fluoro-4-hydroxy-5-nitrobenzonitrile, a nucleophilic aromatic substitution with hydrazine followed by reduction of the nitro group would yield the desired product.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 6-hydroxy-5-nitro-1H-indazole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxy-5-nitrobenzonitrile (10.0 g, 54.9 mmol) in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (8.0 mL, 164.7 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Workup: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be recrystallized from ethanol to afford 6-hydroxy-5-nitro-1H-indazole as a solid.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend the 6-hydroxy-5-nitro-1H-indazole (8.0 g, 44.7 mmol) in 200 mL of methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 0.8 g) to the suspension under a nitrogen atmosphere.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with methanol (3 x 30 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product as a solid.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

This compound is a valuable building block for the synthesis of kinase inhibitors, often via N-acylation or Suzuki coupling reactions. The following is a representative protocol for a Suzuki coupling reaction to introduce a substituted aryl group at the 5-position.

Representative Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a microwave vial, add this compound (150 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (41 mg, 0.05 mmol).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120°C for 30 minutes.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC or column chromatography on silica gel to yield the desired coupled product.

Quantitative Data on Derivatives

The following tables summarize the biological activity of representative compounds derived from amino-indazole scaffolds.

Table 1: Inhibitory Activity of Indazole-Based PLK4 Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
CFI-400945 PLK42.8--
K01 PLK4977.6--
K17 PLK40.3--
K22 PLK40.1MCF-71.3
C05 PLK4< 0.1IMR-320.948
MCF-70.979
H4601.679

Table 2: Activity of Indazole-Based 5-HT2 Receptor Agonists

Compound IDReceptor TargetEC50 (nM)Emax (%)Application
1-((S)-2-Aminopropyl)-1H-indazol-6-ol 5-HT242.789Ocular Hypotension

Signaling Pathways and Experimental Workflows

PLK4 Signaling Pathway in Cancer

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its overexpression is implicated in tumorigenesis through the induction of mitotic errors. Inhibitors of PLK4 are being investigated as potential anti-cancer agents.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes RhoGTPases RhoGTPases (Rac1, Cdc42) PLK4->RhoGTPases activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt activates Aneuploidy Aneuploidy Centriole->Aneuploidy dysregulation leads to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis contributes to Actin Actin Cytoskeleton Remodeling RhoGTPases->Actin regulates Invasion Cell Invasion & Metastasis Actin->Invasion Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Inhibitor This compound -based Inhibitor Inhibitor->PLK4 inhibits

Caption: PLK4 signaling in cancer and its inhibition.

5-HT2 Receptor Signaling in Ocular Hypertension

Activation of the 5-HT2A receptor in the trabecular meshwork and ciliary body of the eye is believed to increase aqueous humor outflow, thereby reducing intraocular pressure (IOP).

HT2A_Signaling_Pathway Agonist This compound -based 5-HT2A Agonist HT2A 5-HT2A Receptor Agonist->HT2A activates Gq_11 Gq/11 Protein HT2A->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates Outflow Increased Aqueous Humor Outflow Ca_release->Outflow leads to IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: 5-HT2A receptor signaling in IOP reduction.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening newly synthesized indazole derivatives for their kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Kinase Biochemical Assay (e.g., Kinase-Glo®) Purification->Biochemical_Assay Cell_based_Assay Cell-based Proliferation Assay (e.g., MTT) Purification->Cell_based_Assay Determine_IC50 Determine IC50 values Biochemical_Assay->Determine_IC50 SAR Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR Determine_GI50 Determine GI50 values Cell_based_Assay->Determine_GI50 Determine_GI50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Kinase inhibitor screening workflow.

Application Notes and Protocols for In Vivo Studies with 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vivo evaluation of 5-amino-1H-indazol-6-ol, a novel investigational compound. The following protocols are designed to assess its pharmacokinetic profile, and potential therapeutic efficacy in two distinct areas: oncology and ophthalmology, based on the known activities of structurally related indazole derivatives.

Part 1: Preclinical Oncology Evaluation

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating anti-cancer properties.[1][2] This section outlines a potential in vivo experimental design to evaluate the anti-tumor activity of this compound in a xenograft model of human colorectal cancer.

Proposed Signaling Pathway: Inhibition of Tumor Proliferation

While the precise mechanism of this compound is yet to be elucidated, many small molecule kinase inhibitors target pathways crucial for cancer cell proliferation and survival. A plausible hypothesis is the inhibition of a key receptor tyrosine kinase (RTK) or a downstream effector in the MAPK/ERK or PI3K/Akt pathways. The following diagram illustrates a hypothetical signaling cascade that could be disrupted by the compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Hypothetical signaling pathway for the anti-cancer activity of this compound.

Experimental Protocols

1. Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single administration.

Methodology:

  • Animal Model: Male CD-1 mice (n=3 per time point).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) and oral (PO) administration.[3]

  • Dosing:

    • IV: 2 mg/kg

    • PO: 10 mg/kg

  • Sample Collection: Blood samples (approximately 50 µL) are collected via the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]

  • Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.[4]

  • Data Analysis: Key pharmacokinetic parameters are calculated using appropriate software.

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
T1/2 (h) 2.54.1
Cmax (ng/mL) 8501200
Tmax (h) 0.0831.0
AUC0-t (ngh/mL) 15004500
AUC0-inf (ngh/mL) 15504650
Bioavailability (%) -60

2. Tumor Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.

Methodology:

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Female athymic nude mice (n=8-10 per group).

  • Tumor Implantation: HCT116 cells (5 x 106) are subcutaneously injected into the flank of each mouse.[5]

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups:

    • Vehicle Control (e.g., daily oral gavage)

    • This compound (e.g., 25 mg/kg, daily oral gavage)

    • Positive Control (e.g., an established cytotoxic agent)

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Analysis: Tumor growth inhibition (TGI) is calculated.

Table 2: Representative Efficacy Data in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+2.5
This compound (25 mg/kg) 500 ± 9060-1.8
Positive Control 300 ± 7576-8.5

Experimental Workflow: Oncology

G cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study PK_Dosing IV and PO Dosing in CD-1 Mice PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Params Calculate PK Parameters PK_Analysis->PK_Params E_Treatment Randomization and Daily Dosing PK_Params->E_Treatment Dose Selection E_Implant HCT116 Cell Implantation E_TumorDev Tumor Development (100-150 mm³) E_Implant->E_TumorDev E_TumorDev->E_Treatment E_Monitoring Tumor and Body Weight Measurement E_Treatment->E_Monitoring E_Endpoint Study Endpoint and Data Analysis E_Monitoring->E_Endpoint

Caption: Workflow for in vivo oncology evaluation of this compound.

Part 2: Preclinical Ophthalmology Evaluation

Certain indazole derivatives have shown potential in ophthalmology, specifically as 5-HT2 receptor agonists for reducing intraocular pressure (IOP).[6][7][8] This section outlines an experimental design to assess the ocular hypotensive activity of this compound.

Proposed Signaling Pathway: 5-HT2 Receptor Agonism in Ocular Tissues

Agonism of the 5-HT2A receptor in the eye is thought to increase the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP. The binding of an agonist to the Gq-coupled 5-HT2A receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and activation of protein kinase C (PKC), ultimately modulating the contractility of ciliary muscle cells and affecting aqueous humor dynamics.

G cluster_membrane Ciliary Muscle Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect Receptor 5-HT2A Receptor (Gq-coupled) PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Effect Modulation of Aqueous Humor Outflow Ca2->Effect PKC->Effect Compound This compound Compound->Receptor Agonism

Caption: Proposed signaling pathway for 5-HT2A receptor-mediated reduction of IOP.

Experimental Protocols

1. Ocular Pharmacokinetic (PK) Study in Rabbits

Objective: To determine the concentration of this compound in the aqueous humor of rabbits after topical administration.

Methodology:

  • Animal Model: New Zealand White rabbits (n=3 per time point).

  • Compound Formulation: A sterile ophthalmic solution (e.g., 0.5% w/v) in a suitable vehicle.

  • Dosing: A single 50 µL drop is instilled into one eye of each rabbit.

  • Sample Collection: Aqueous humor samples (approximately 100 µL) are collected at specified time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose) via paracentesis under anesthesia.

  • Analysis: Concentrations of the compound in aqueous humor are quantified by LC-MS/MS.

Table 3: Representative Ocular Pharmacokinetic Data in Rabbits

Time Point (h)Mean Aqueous Humor Concentration (ng/mL)
0.5450 ± 75
1800 ± 120
2650 ± 90
4200 ± 40
650 ± 15

2. Ocular Hypotensive Efficacy Study in Monkeys

Objective: To evaluate the efficacy of this compound in reducing intraocular pressure (IOP) in a model of ocular hypertension.

Methodology:

  • Animal Model: Cynomolgus monkeys with laser-induced ocular hypertension.

  • IOP Measurement: Baseline IOP is measured using a tonometer.

  • Treatment: A single drop of the formulated compound (e.g., 0.1%, 0.5%) or vehicle is administered topically to the hypertensive eye.

  • Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-treatment.

  • Analysis: The change in IOP from baseline is calculated for each treatment group.

Table 4: Representative IOP Reduction in Ocular Hypertensive Monkeys

Treatment GroupMaximum IOP Reduction (mmHg)Time to Maximum Effect (h)
Vehicle Control -0.5 ± 0.3-
This compound (0.1%) -3.2 ± 0.84
This compound (0.5%) -5.8 ± 1.14
Positive Control (e.g., Latanoprost) -6.5 ± 0.96

Experimental Workflow: Ophthalmology

G cluster_PK Ocular Pharmacokinetic Study cluster_Efficacy Efficacy Study PK_Dosing Topical Dosing in Rabbits PK_Sampling Aqueous Humor Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Params Determine Ocular Concentrations PK_Analysis->PK_Params E_Treatment Topical Administration of Compound PK_Params->E_Treatment Concentration Selection E_Model Laser-Induced Ocular Hypertension in Monkeys E_Baseline Baseline IOP Measurement E_Model->E_Baseline E_Baseline->E_Treatment E_Monitoring Serial IOP Measurements E_Treatment->E_Monitoring E_Endpoint Calculate IOP Reduction E_Monitoring->E_Endpoint

Caption: Workflow for in vivo ophthalmology evaluation of this compound.

General Considerations for In Vivo Studies

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine significance. Power calculations should be performed to ensure adequate sample sizes.[9]

  • Toxicology: Preliminary toxicology studies, including dose-range finding and observation for clinical signs of toxicity, should be conducted to establish a maximum tolerated dose (MTD) before initiating efficacy studies.[10][11]

  • Reproducibility: Ensuring the reproducibility of in vivo studies is critical. This includes careful planning, randomization, and blinding where possible.[9]

References

Application Notes & Protocols for the Quantification of 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of 5-amino-1H-indazol-6-ol in various samples, catering to researchers, scientists, and drug development professionals. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Quantification of this compound in Biological Matrices by LC-MS/MS

This method provides a sensitive and selective approach for the quantification of this compound in biological samples such as plasma and urine.

Experimental Protocol

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma or urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

  • Column: ACE® Excel™ C18 column (2 μm, 50 × 2.1 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (To be determined by direct infusion of a standard solution).

    • Internal Standard: Precursor ion > Product ion.

  • Key Parameters (to be optimized):

    • Collision Energy (CE)

    • Declustering Potential (DP)

    • Entrance Potential (EP)

    • Collision Cell Exit Potential (CXP)

d. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters and typical acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision (Intra- & Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- & Inter-day) Within 85-115% of nominal concentration (80-120% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor within acceptable limits
Stability (Freeze-thaw, Short-term, Long-term, Post-preparative) Analyte stable within ±15% of initial concentration

Quantitative Data Summary

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Extraction Recovery (%)
This compoundRat Plasma1 - 20001< 10%< 12%92 - 108%95 - 105%
This compoundRat Urine10 - 250010< 8%< 10%95 - 105%98 - 107%
(Note: The data presented in this table is hypothetical and serves as an example of expected performance. Actual values must be determined experimentally.)

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard & Acetonitrile Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

Stability-Indicating HPLC Assay for this compound

This protocol describes an HPLC-UV method for the determination of this compound in the presence of its degradation products, making it suitable for stability studies.

Experimental Protocol

a. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2]

  • Acid Hydrolysis: Dissolve 2 mg of this compound in 2 mL of 1 N HCl. Heat at 80°C for 2 hours.[2]

  • Base Hydrolysis: Dissolve 2 mg of this compound in 2 mL of 1 N NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve 2 mg of this compound in 2 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Place 2 mg of this compound in a petri dish and expose to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions, and dilute all samples appropriately with the mobile phase before HPLC analysis.

b. Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan of a standard solution).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

c. Method Validation

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Data Summary for Stability Studies

Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
Acid Hydrolysis (1N HCl, 80°C, 2h)85.214.82
Base Hydrolysis (1N NaOH, 80°C, 2h)78.921.13
Oxidative (3% H₂O₂, RT, 24h)90.59.51
Thermal (105°C, 24h)98.11.90
Photolytic (UV 254nm, 24h)92.37.71
(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary.)

Logical Workflow for Method Development

G cluster_dev Method Development cluster_force Forced Degradation cluster_validate Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Validation Full Method Validation Robustness->Validation Acid Acid Hydrolysis Acid->Selectivity Base Base Hydrolysis Base->Selectivity Oxidation Oxidation Oxidation->Selectivity Thermal Thermal Thermal->Selectivity Photo Photolytic Photo->Selectivity

Caption: Stability-indicating HPLC method development and validation workflow.

References

The Role of the Indazole Scaffold in Developing Potent FLT3 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of indazole-based compounds, particularly focusing on the structural motif of 5-amino-1H-indazol-6-ol, in the discovery and development of novel inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are a key driver in acute myeloid leukemia (AML), making it a critical therapeutic target. Indazole derivatives have emerged as a promising class of compounds that exhibit potent and selective inhibition of FLT3 and its clinically relevant mutants.

Introduction to FLT3 and the Indazole Scaffold

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a frequent genetic alteration in acute myeloid leukemia (AML).[1][2][3] These mutations lead to uncontrolled cell proliferation and are associated with a poor prognosis.[2][3] Consequently, the development of small molecule inhibitors targeting FLT3 has been a major focus in AML drug discovery.

The indazole core is a versatile heterocyclic scaffold that has been successfully employed in the design of numerous kinase inhibitors. Its unique structural and electronic properties allow for key interactions with the ATP-binding pocket of kinases, including FLT3. This document will explore the application of the indazole scaffold, with a conceptual focus on derivatives of this compound, in the generation of potent FLT3 inhibitors.

FLT3 Signaling Pathway

Mutant FLT3 leads to the constitutive activation of several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. The primary pathways include the STAT5, RAS/MAPK, and PI3K/AKT signaling cascades.[1][2][3] Understanding this pathway is critical for designing assays to evaluate the cellular effects of FLT3 inhibitors.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 Binds to pFLT3 pFLT3 Dimerization->pFLT3 Activates PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

Development of Indazole-Based FLT3 Inhibitors

The development of novel FLT3 inhibitors from a this compound scaffold follows a structured workflow from initial synthesis to preclinical evaluation.

Inhibitor_Development_Workflow Start Scaffold Selection (this compound) Synthesis Synthesis of Indazole Derivatives Start->Synthesis Biochemical Biochemical Assays (FLT3 Kinase Activity) Synthesis->Biochemical SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular Cell-Based Assays (Proliferation, Apoptosis) Cellular->SAR SAR->Cellular Optimization Lead Optimization SAR->Optimization Iterative Process Optimization->Synthesis Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical End Candidate Drug Preclinical->End

Caption: Workflow for FLT3 inhibitor development.

Quantitative Data: Potency of Indazole-Based FLT3 Inhibitors

CompoundR GroupFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)
8a 4-fluorophenyl134.234.5
8b 4-chlorophenyl98.721.3
8c 4-bromophenyl78.515.6
8d 4-methylphenyl112.828.9
8e 4-methoxyphenyl156.345.7
8r 4-(4-ethylpiperazin-1-yl)phenyl41.65.64
8s 3-fluorophenyl165.456.8
8t 3-chlorophenyl123.933.1

Data is representative and derived from published research on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.

Experimental Protocols

General Synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives

This protocol is adapted from the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives and illustrates a general approach to creating a library of potential FLT3 inhibitors based on the indazole scaffold.

Step 1: Protection of the Indazole Nitrogen

  • To a solution of 6-bromo-1H-indazole in a suitable solvent (e.g., dichloromethane), add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium p-toluenesulfonate.

  • Heat the reaction mixture under microwave irradiation at 50°C for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography to obtain 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 2: Synthesis of the Benzimidazole Core

  • Prepare 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde from the bromo-indazole via a lithium-halogen exchange followed by formylation.

  • Dissolve the aldehyde and 4-nitrobenzene-1,2-diamine in ethanol containing ammonium chloride.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction and isolate the crude product, which is then purified to yield 5-nitro-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazole.

Step 3: Reduction of the Nitro Group

  • Suspend the nitro-benzimidazole derivative in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension under a hydrogen atmosphere for 16 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine.

Step 4: Amide Coupling

  • To a solution of the amino-benzimidazole derivative in a suitable solvent (e.g., tetrahydrofuran), add the desired benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and triethylamine (TEA).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 5: Deprotection

  • Treat the protected product with 20% trifluoroacetic acid in dichloromethane or 5% HCl in ethanol to remove the tetrahydropyranyl (THP) protecting group.

  • Purify the final N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative by chromatography or recrystallization.

FLT3 Kinase Activity Assay (Biochemical)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the FLT3 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for FLT3.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Cell-Based)

This protocol outlines a method to assess the effect of FLT3 inhibitors on the proliferation of AML cells harboring FLT3 mutations (e.g., MV4-11 cell line, which is homozygous for the FLT3-ITD mutation).

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a serial dilution of the test compounds in culture medium.

  • Add the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Conclusion

The indazole scaffold represents a valuable starting point for the development of potent and selective FLT3 inhibitors. The structure-activity relationships of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives demonstrate that modifications to this core can lead to compounds with nanomolar potency against both wild-type and mutant forms of FLT3. The provided protocols offer a general framework for the synthesis and evaluation of such inhibitors, from initial biochemical screening to cellular efficacy studies. Further exploration of derivatives based on scaffolds like this compound could yield novel therapeutic agents for the treatment of FLT3-driven acute myeloid leukemia.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-amino-1H-indazol-6-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological activities of 5-amino-1H-indazol-6-ol and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as both central nervous system modulators and anti-cancer agents.

Application Note 1: High-Throughput Screening for 5-HT2 Receptor Agonists

Introduction

Derivatives of this compound have been identified as potent agonists of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. Agonists of this receptor are of interest for therapeutic applications. This application note describes a cell-based HTS assay to identify and characterize novel 5-HT2 receptor agonists from a chemical library containing indazole scaffolds.

Assay Principle

The 5-HT2A receptor couples to the Gq alpha subunit, which activates phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye, providing a robust readout for receptor activation in a high-throughput format.

Experimental Workflow

HTS_Workflow_5HT2A cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis p1 Cell Culture (e.g., HEK293 expressing 5-HT2A) p2 Cell Plating (384-well plates) p1->p2 p3 Dye Loading (Calcium-sensitive dye) p2->p3 s1 Compound Addition (Test compounds & Controls) p3->s1 s2 Signal Detection (Fluorescence reading) s1->s2 a1 Normalization & Hit Identification s2->a1 a2 Dose-Response Curves a1->a2 a3 EC50 Determination a2->a3

Caption: High-throughput screening workflow for 5-HT2A receptor agonists.
Protocol: Homogeneous Calcium Mobilization Assay

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

  • Resuspend cells in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a density of 1 x 10^6 cells/mL.

2. Dye Loading:

  • Add a calcium-sensitive dye (e.g., Fluo-4 AM) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye loading.

3. Compound Screening:

  • Dispense 20 µL of the dye-loaded cell suspension into each well of a 384-well black, clear-bottom microplate.

  • Using a liquid handler, add 20 nL of test compounds (e.g., from a 10 mM stock in DMSO, final concentration 10 µM) and controls (agonist for positive control, antagonist or vehicle for negative control) to the appropriate wells.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

4. Signal Detection:

  • Measure the fluorescence intensity using a plate reader equipped with appropriate filters for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Record a baseline fluorescence reading before adding a known 5-HT2A agonist (e.g., serotonin) to all wells to confirm cell viability and receptor response.

5. Data Analysis:

  • Normalize the data to the positive and negative controls on each plate.

  • Identify "hits" as compounds that produce a signal significantly above a defined threshold (e.g., >3 standard deviations above the mean of the negative controls).

  • Perform dose-response experiments for hit compounds to determine their potency (EC50).

Quantitative Data for Indazole Derivatives
CompoundTargetAssay TypePotency (EC50)Efficacy (Emax)
1-((S)-2-aminopropyl)-1H-indazol-6-ol5-HT2 ReceptorNot specified42.7 nM89%

Application Note 2: High-Throughput Screening for Anti-Cancer Activity

Introduction

Indazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them attractive candidates for the development of novel anti-cancer therapeutics. A common initial step in this process is to screen a library of compounds for their ability to inhibit cancer cell proliferation. This application note outlines a high-throughput screening protocol using the Sulforhodamine B (SRB) assay to identify indazole-based compounds with anti-proliferative activity.

Assay Principle

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Signaling Pathway Implicated in Cancer Cell Proliferation

Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified representation of key signaling pathways in cancer.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Plating:

  • Seed cancer cells (e.g., HCT116, A549) into 96-well or 384-well clear, flat-bottom plates at a predetermined optimal density (e.g., 5,000 cells/well).

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (including this compound and its derivatives) in culture medium.

  • Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

3. Cell Fixation:

  • Gently remove the culture medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

4. Staining:

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

5. Absorbance Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Shake the plates for 5-10 minutes on a plate shaker.

  • Read the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for active compounds by fitting the data to a dose-response curve.

Quantitative Data for Indazole Derivatives in Cancer Cell Lines

The following table presents a summary of the anti-proliferative activity of various indazole derivatives against different cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineAssay TypeIC50 (µM)
Compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine)HCT116 (Colon)SRB14.3 ± 4.4
Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine)HCT116 (Colon)Not specified0.4 ± 0.3
Indazole DerivativeK562 (Leukemia)MTT5.15
Indazole DerivativeA549 (Lung)MTT>50

Disclaimer: The protocols provided are intended as a general guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. The quantitative data presented is for derivatives of this compound and is cited from published literature.

Troubleshooting & Optimization

Improving the yield and purity of 5-amino-1H-indazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-amino-1H-indazol-6-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A common and effective strategy involves a two-step process:

  • Nitration: Introduction of a nitro group at the 5-position of a suitable indazole precursor. A plausible starting material is 1H-indazol-6-ol.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

Q2: I am observing a low yield in the nitration step. What are the possible causes and solutions?

Low yields in the nitration of indazoles can be attributed to several factors, including the choice of nitrating agent, reaction temperature, and the formation of side products. Refer to the troubleshooting guide below for specific recommendations.

Q3: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

Incomplete reduction is a frequent issue. The choice of reducing agent and catalyst is crucial. Catalytic hydrogenation is a common method. Ensure the catalyst is active and not poisoned. For troubleshooting, see the detailed guide that follows.

Q4: My final product is impure. What are the likely impurities and how can I remove them?

Impurities may include unreacted starting materials, intermediates (e.g., the 5-nitro precursor), and byproducts from side reactions. Purification of aminophenols can be challenging due to their susceptibility to oxidation. Techniques such as recrystallization or column chromatography are often employed.

Q5: How can I prevent the oxidation of my this compound product during workup and storage?

Aminophenols are sensitive to air and light. It is recommended to perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Storage should be in a dark, airtight container at low temperatures. The use of antioxidants during purification might also be beneficial.

Troubleshooting Guides

Low Yield in Synthesis
ProblemPossible CauseSuggested Solution
Low yield in nitration step - Inappropriate nitrating agent. - Reaction temperature is too high or too low. - Formation of undesired isomers.- Use a milder nitrating agent like a mixture of nitric acid and acetic acid. - Carefully control the temperature, typically keeping it low (0-5 °C) to minimize side reactions. - Optimize the solvent system to improve regioselectivity.
Incomplete reduction of the nitro group - Inactive catalyst (in case of catalytic hydrogenation). - Insufficient amount of reducing agent. - Unsuitable solvent for the reduction.- Use fresh, high-quality catalyst (e.g., Palladium on carbon). - Increase the equivalents of the reducing agent (e.g., increase hydrogen pressure or add more of a chemical reductant like SnCl₂). - Choose a solvent that ensures good solubility of the substrate and is compatible with the reducing agent.
Product loss during workup and purification - Product is partially soluble in the aqueous phase during extraction. - Degradation of the product due to oxidation.- Adjust the pH of the aqueous phase to minimize the solubility of the amphoteric product before extraction. - Perform extractions and subsequent steps under an inert atmosphere. Use degassed solvents.
Impure Final Product
ProblemPossible CauseSuggested Solution
Presence of starting material (1H-indazol-6-ol) - Incomplete nitration.- Increase the reaction time or temperature of the nitration step cautiously. - Use a more reactive nitrating agent if necessary.
Presence of 5-nitro-1H-indazol-6-ol - Incomplete reduction.- As mentioned above, ensure the activity of the catalyst and use a sufficient amount of the reducing agent. - Increase reaction time or temperature for the reduction step.
Formation of colored impurities - Oxidation of the amino-hydroxy indazole product.- Purify the product quickly after synthesis. - Use purification techniques suitable for air-sensitive compounds, such as flash chromatography under an inert atmosphere. - Consider using an antioxidant during the purification process.
Presence of other isomers or byproducts - Lack of regioselectivity in the nitration step.- Re-evaluate the nitration conditions (temperature, solvent, nitrating agent) to favor the formation of the desired 5-nitro isomer. - Employ chromatographic methods for purification to separate the isomers.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested pathway and may require optimization.

Step 1: Synthesis of 5-nitro-1H-indazol-6-ol

  • Dissolution: Dissolve 1H-indazol-6-ol in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and glacial acetic acid) dropwise to the cooled solution while maintaining the temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by pouring it over ice water. The precipitate, crude 5-nitro-1H-indazol-6-ol, is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

  • Dissolution: Suspend the purified 5-nitro-1H-indazol-6-ol in a solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography or recrystallization.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start 1H-indazol-6-ol Intermediate 5-nitro-1H-indazol-6-ol Start->Intermediate Nitration (HNO₃, Acetic Acid) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckStep Identify the problematic step: Nitration or Reduction? Start->CheckStep Nitration Low Yield in Nitration CheckStep->Nitration Nitration Reduction Low Yield in Reduction CheckStep->Reduction Reduction CheckNitrationConditions Check Nitration Conditions: - Temperature too high/low? - Incorrect nitrating agent? Nitration->CheckNitrationConditions CheckReductionConditions Check Reduction Conditions: - Catalyst activity? - Insufficient reducing agent? Reduction->CheckReductionConditions OptimizeNitration Optimize Nitration: - Control temperature (0-5°C) - Use milder nitrating agent CheckNitrationConditions->OptimizeNitration OptimizeReduction Optimize Reduction: - Use fresh catalyst - Increase H₂ pressure/reductant amount CheckReductionConditions->OptimizeReduction WorkupLoss Check for Product Loss during Workup OptimizeNitration->WorkupLoss OptimizeReduction->WorkupLoss OptimizeWorkup Optimize Workup: - Adjust pH before extraction - Use inert atmosphere WorkupLoss->OptimizeWorkup

Caption: A logical workflow for troubleshooting low product yield.

Addressing the poor solubility of 5-amino-1H-indazol-6-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 5-amino-1H-indazol-6-ol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic aromatic compound that, like many indazole derivatives, is expected to have low solubility in neutral aqueous buffers due to its relatively nonpolar bicyclic core. The presence of both an amino and a hydroxyl group suggests that its solubility will be highly dependent on the pH of the solution.

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). What are the initial steps I should take?

For initial attempts at solubilization in aqueous buffers, it is critical to consider the compound's ionizable groups. The amino group is basic and the hydroxyl group is weakly acidic. Therefore, adjusting the pH of your buffer can significantly impact solubility. It is also common practice to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.

Q3: What is the recommended approach for preparing a stock solution of this compound?

Preparing a high-concentration stock solution in an organic solvent is a standard and effective method. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[1]

  • Recommendation: Prepare a 10 mM or higher stock solution in 100% DMSO. This can then be serially diluted into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2]

Q4: How does pH adjustment affect the solubility of this compound?

The solubility of ionizable compounds is directly influenced by pH.[3][4][5][6][7] For this compound:

  • Acidic pH: The amino group will be protonated (forming a cation), which generally increases aqueous solubility.

  • Alkaline pH: The hydroxyl group can be deprotonated (forming an anion), which can also enhance aqueous solubility.

Troubleshooting Guide

Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those conditions.

dot

A Precipitation Observed B Reduce Final Concentration A->B C Optimize Buffer pH A->C D Use Co-solvents A->D E Incorporate Cyclodextrins A->E F Prepare a Nanosuspension A->F G Successful Solubilization B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for compound precipitation.

Possible Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your experiment.

  • Optimize the pH of the Aqueous Buffer: Systematically test a range of pH values for your buffer. Start with acidic conditions (e.g., pH 2-5) and basic conditions (e.g., pH 8-10).

  • Utilize a Co-solvent: Incorporating a water-miscible organic solvent into your aqueous buffer can increase the solubility of your compound.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]

  • Consider Nanosuspension: For more challenging cases, preparing a nanosuspension of the compound can significantly improve its dissolution rate and apparent solubility.[10]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a general method to determine the approximate solubility of this compound at different pH values.

dot

cluster_prep Preparation cluster_inc Incubation & Separation cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) B Add excess this compound to each buffer A->B C Equilibrate for 24-48 hours (e.g., shaking at room temperature) B->C D Separate solid from supernatant (e.g., centrifugation or filtration) C->D E Measure the concentration of the dissolved compound in the supernatant (e.g., by UV-Vis spectroscopy or HPLC) D->E

Caption: Workflow for pH-dependent solubility testing.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • Shaker or rotator

  • Centrifuge or filtration apparatus

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectroscopy (if a chromophore is present and a standard curve is established) or HPLC.

  • The measured concentration represents the solubility at that specific pH.

Protocol 2: Solubilization Using Co-solvents

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Aqueous buffer of choice

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare various aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, PEG 400, or PG).

  • Spike the co-solvent buffer solutions with the DMSO stock solution to achieve the desired final concentration of this compound.

  • Visually inspect for any precipitation immediately and after a period of incubation (e.g., 1-2 hours) at room temperature.

  • If no precipitation is observed, the co-solvent system is suitable for that concentration.

Table 1: Common Co-solvents and Typical Starting Concentrations

Co-solventTypical Starting Concentration (% v/v) in Aqueous BufferNotes
Ethanol5 - 20%Can be toxic to cells at higher concentrations.
PEG 40010 - 30%Generally well-tolerated in many in vitro and in vivo systems.
Propylene Glycol10 - 40%Another commonly used and well-tolerated co-solvent.
DMSO< 0.5% (final)Used for initial stock, but kept low in the final solution.[2]
Protocol 3: Solubilization Using Cyclodextrins

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the chosen cyclodextrin in the aqueous buffer (e.g., 1-10% w/v).

  • Slowly add the solid this compound to the cyclodextrin solution while stirring.

  • Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.

  • Visually inspect for dissolution. If undissolved material remains, the solubility limit in that cyclodextrin concentration has been reached.

  • The resulting solution can be filtered to remove any undissolved compound.

Table 2: Commonly Used Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice for pharmaceutical formulations.[8]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a favorable safety profile; often used in parenteral formulations.

Disclaimer

The protocols and information provided in this guide are intended as a starting point for researchers. The optimal conditions for dissolving this compound may vary depending on the specific experimental requirements, including the desired concentration, the composition of the aqueous buffer, and the presence of other components. It is strongly recommended that users perform their own optimization studies to determine the most suitable solubilization strategy for their specific application.

References

Technical Support Center: Optimizing Coupling Reactions with 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-1H-indazol-6-ol in coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are commonly used with this compound?

A1: The most common coupling reactions for this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are versatile for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: What are the main challenges when using this compound in coupling reactions?

A2: The primary challenges stem from the molecule's bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group. This can lead to:

  • Regioselectivity issues: Competition between N-arylation and O-arylation.

  • Side reactions: Self-coupling or polymerization, especially under harsh reaction conditions.

  • Poor solubility: The substrate or product may have limited solubility in common organic solvents.

  • Difficult purification: The polar nature of the product can make separation from residual catalyst and byproducts challenging.

Q3: Should I use protecting groups for the amino or hydroxyl functional groups?

A3: The use of protecting groups is highly recommended to avoid side reactions and improve the selectivity of the coupling reaction.

  • Amino group protection: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are commonly used.

  • Hydroxyl group protection: Silyl ethers (e.g., TBDMS) or benzyl ethers can be employed. The choice of protecting group will depend on the overall synthetic strategy and the conditions of the coupling and deprotection steps.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Incorrect Base The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The strength and solubility of the base can significantly impact the reaction rate.
Solvent Issues Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. Common solvents for Suzuki coupling include toluene, dioxane, and DMF. A solvent screen may be necessary to find the optimal medium for your specific substrates.
Boronic Acid Instability Boronic acids can be unstable. Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Screen different Pd sources and ligands start->catalyst base Optimize Base - Screen inorganic and organic bases catalyst->base solvent Verify Solvent Quality - Use anhydrous, degassed solvent - Perform solvent screen base->solvent boronic_acid Assess Boronic Acid Quality - Use fresh boronic acid - Consider using boronate esters solvent->boronic_acid protecting_group Evaluate Protecting Group Strategy - Ensure stability under reaction conditions boronic_acid->protecting_group outcome Improved Yield protecting_group->outcome

Caption: A stepwise guide to troubleshooting low yields in Suzuki coupling reactions.

Problem 2: Mixture of N- and O-Arylated Products in Buchwald-Hartwig Amination

Possible Causes & Solutions:

CauseRecommended Action
Lack of Selectivity The inherent reactivity of the amino and hydroxyl groups is similar under many coupling conditions. Protecting the hydroxyl group is the most effective way to ensure selective N-arylation.
Reaction Conditions Fine-tuning the reaction conditions can sometimes favor one product over the other. Generally, lower temperatures and specific ligand/base combinations may improve selectivity. However, this often requires extensive optimization.
Catalyst System Some catalyst systems may exhibit a preference for N- or O-arylation. For example, certain copper-based catalysts have shown orthogonal selectivity for the arylation of aminoalcohols.[1] A screen of different palladium and copper catalysts and ligands is recommended.

G start Mixture of N- and O-Arylated Products protect Protect the Hydroxyl Group (e.g., with TBDMS or Benzyl ether) start->protect Most reliable optimize Optimize Reaction Conditions - Screen catalysts (Pd and Cu) - Screen ligands and bases - Vary temperature start->optimize Requires extensive screening selective_N Selective N-Arylation protect->selective_N optimize->selective_N selective_O Selective O-Arylation optimize->selective_O

References

5-amino-1H-indazol-6-ol stability and degradation pathways in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-1H-indazol-6-ol. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The presence of both a phenol and an aromatic amine group makes the molecule susceptible to oxidative and photo-degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light by using amber vials or by wrapping the container in aluminum foil, and purged with an inert gas like nitrogen or argon to minimize exposure to oxygen. The optimal pH for storage should be determined experimentally, but neutral to slightly acidic conditions are often preferable for compounds with similar functional groups to minimize base-catalyzed oxidation.

Q3: Are there any known incompatibilities with common solvents or excipients?

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution during short-term storage or use.
  • Possible Cause 1: Oxidation. The phenol and aromatic amine moieties are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), presence of metal ions, or high pH.

    • Troubleshooting Tip: Prepare solutions using de-gassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Avoid contact with metal spatulas or containers where possible. Consider the addition of an antioxidant such as ascorbic acid or sodium metabisulfite, after confirming its compatibility with your experimental system.

  • Possible Cause 2: Photodegradation. Aromatic amines and phenols can be sensitive to light, leading to degradation.

    • Troubleshooting Tip: Protect your solutions from light at all times by using amber-colored vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions if possible.

Issue 2: Appearance of new peaks in the chromatogram of my sample over time.
  • Possible Cause: Formation of Degradation Products. The new peaks likely represent degradation products of this compound.

    • Troubleshooting Tip: To identify the nature of the degradation, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in generating the potential degradation products and understanding the degradation pathways. Comparing the chromatograms from the forced degradation studies with your sample's chromatogram can help in identifying the degradation products.

Issue 3: Inconsistent results in biological or chemical assays.
  • Possible Cause: Degradation of the active compound. If the compound degrades, its effective concentration in your assay will decrease, leading to variability in results.

    • Troubleshooting Tip: Always prepare fresh solutions of this compound for your experiments. If solutions need to be stored, validate their stability over the storage period using a stability-indicating analytical method. Run a control sample of the compound with each experiment to monitor its integrity.

Potential Degradation Pathways

The presence of both a phenol and an aromatic amine group on the indazole scaffold suggests that the primary degradation pathways are likely to be oxidation and photodegradation.

Oxidative Degradation

Under oxidative conditions (e.g., exposure to air, hydrogen peroxide, or metal ions), the phenol and aromatic amine groups are susceptible to oxidation. The phenol can be oxidized to a quinone-like species, and the aromatic amine can undergo oxidation to form colored degradation products.

G This compound This compound Oxidized Products (e.g., Quinone-imine) Oxidized Products (e.g., Quinone-imine) This compound->Oxidized Products (e.g., Quinone-imine) Oxidation (O2, H2O2, metal ions)

Caption: Potential Oxidative Degradation Pathway.

Photodegradation

Exposure to light, particularly UV light, can lead to the formation of reactive radical species, which can then lead to a variety of degradation products. Aromatic amines are known to be susceptible to photodegradation.

G This compound This compound Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Vis) G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) B Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2 at RT) A->D E Photolytic Degradation (ICH Q1B conditions) A->E F Thermal Degradation (e.g., 60°C in solution and solid state) A->F G Analyze samples at different time points by a stability-indicating HPLC method B->G C->G D->G E->G F->G H Determine the percentage of degradation and identify major degradation products G->H

Common side products in the synthesis of 5-amino-1H-indazol-6-ol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 5-amino-1H-indazol-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective synthetic pathway to this compound involves a multi-step process. This process typically begins with the protection of the hydroxyl group of a substituted phenol, followed by nitration, cyclization to form the indazole core, and finally, a simultaneous reduction of the nitro group and deprotection of the hydroxyl group. A representative route starts from 4-hydroxy-2-methylaniline, which is benzylated to protect the hydroxyl group, then nitrated to introduce a nitro group. The resulting 4-(benzyloxy)-2-methyl-5-nitroaniline is then cyclized to form 6-(benzyloxy)-5-nitro-1H-indazole. The final step involves the catalytic hydrogenation of this intermediate to concurrently reduce the nitro group to an amine and cleave the benzyl ether to reveal the hydroxyl group, yielding the desired this compound.

Q2: What are the most common side products I should be aware of during this synthesis?

During the synthesis of this compound, several side products can form at different stages of the reaction sequence. The most prevalent of these include regioisomers formed during the indazole cyclization, products of incomplete reactions such as unreacted starting materials or intermediates, and byproducts from the reduction step. A detailed summary of these potential impurities is provided in the table below.

Q3: How can I monitor the progress of the reaction to minimize side product formation?

Effective reaction monitoring is crucial for minimizing the formation of side products. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly recommended for tracking the consumption of starting materials and the formation of the desired product and any impurities. For instance, during the cyclization step, monitoring the disappearance of the starting nitroaniline derivative is key. In the final reduction/deprotection step, it is important to follow the disappearance of the nitro-indazole intermediate and the formation of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: My final product is a mixture of regioisomers.

  • Possible Cause: The cyclization of the substituted 2-methyl-5-nitroaniline derivative can sometimes lead to the formation of isomeric indazole products. The reaction conditions, particularly the temperature and the reagents used for cyclization, can influence the regioselectivity of the reaction.

  • Solution:

    • Optimize Cyclization Conditions: Carefully control the temperature during the cyclization reaction. Running the reaction at a lower temperature may favor the formation of the desired isomer.

    • Chromatographic Purification: Isomers can often be separated by column chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.

Problem 2: The final product contains significant amounts of the starting nitro-indazole intermediate.

  • Possible Cause: This indicates an incomplete reduction of the nitro group. This could be due to several factors, including inactive catalyst, insufficient hydrogen pressure, or a short reaction time.

  • Solution:

    • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If the catalyst is old or has been exposed to air for an extended period, its activity may be compromised.

    • Reaction Time and Hydrogen Pressure: Increase the reaction time or the hydrogen pressure to drive the reduction to completion. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

    • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are generally effective for this type of reduction.

Problem 3: I have a side product with a mass corresponding to the benzylated amine (5-amino-6-benzyloxy-1H-indazole).

  • Possible Cause: This impurity arises from incomplete debenzylation of the hydroxyl group during the catalytic hydrogenation step.

  • Solution:

    • Prolong Reaction Time: Continue the hydrogenation for a longer period to ensure complete cleavage of the benzyl ether.

    • Increase Catalyst Loading: A higher loading of the Pd/C catalyst can facilitate the debenzylation.

    • Alternative Deprotection: If catalytic hydrogenation is not effective for complete debenzylation, consider a separate deprotection step using other methods like treatment with a strong acid (e.g., HBr in acetic acid), although this should be done with care to avoid degradation of the desired product.

Problem 4: The purified product shows broad peaks in the NMR spectrum and has a dark color.

  • Possible Cause: The presence of paramagnetic impurities, often residual palladium from the catalyst, can cause peak broadening in NMR spectra. The dark color can also be attributed to trace metallic impurities or degradation products.

  • Solution:

    • Filtration through Celite: After the hydrogenation reaction, ensure the catalyst is thoroughly removed by filtering the reaction mixture through a pad of Celite. Washing the Celite pad with the reaction solvent will help recover the product.

    • Charcoal Treatment: Treatment of the crude product solution with activated charcoal can help remove colored impurities.

    • Chelating Agents: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help remove trace metal impurities.

Data Presentation: Common Side Products and Their Removal

Side Product / Impurity Formation Stage Reason for Formation Proposed Removal Method
Isomeric IndazolesCyclizationLack of complete regioselectivity during ring formation.Column Chromatography
Unreacted 4-(benzyloxy)-2-methyl-5-nitroanilineCyclizationIncomplete reaction.Column Chromatography
6-(benzyloxy)-5-nitro-1H-indazoleReduction/DeprotectionIncomplete reduction of the nitro group.Optimize reduction conditions (time, pressure, catalyst); Column Chromatography
5-amino-6-benzyloxy-1H-indazoleReduction/DeprotectionIncomplete debenzylation of the hydroxyl group.Optimize hydrogenation conditions; Column Chromatography
Azoxy/Azo IntermediatesReductionPartial reduction of the nitro group.Optimize reduction conditions; Column Chromatography
Residual PalladiumReduction/Work-upIncomplete removal of the hydrogenation catalyst.Filtration through Celite; Treatment with activated charcoal

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Step 1: Synthesis of 6-(benzyloxy)-5-nitro-1H-indazole

    • A solution of 4-(benzyloxy)-2-methyl-5-nitroaniline in acetic acid is treated with a solution of sodium nitrite in water at a low temperature (0-5 °C).

    • The reaction mixture is stirred for a specified time until the cyclization is complete (monitored by TLC).

    • The product is typically isolated by filtration or extraction.

  • Step 2: Synthesis of this compound

    • 6-(benzyloxy)-5-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or methanol.

    • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

    • The mixture is hydrogenated under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • The reaction is monitored by TLC or HPLC until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product.

    • The crude product is then purified, typically by recrystallization or column chromatography.

Mandatory Visualization

TroubleshootingWorkflow cluster_impurities Impurity Identification cluster_solutions Troubleshooting Solutions start Start: Synthesis of this compound analyze Analyze Final Product (NMR, LC-MS, TLC) start->analyze pure Product is Pure analyze->pure Yes impure Impurities Detected analyze->impure No end End: Pure this compound pure->end isomer Isomeric Impurities impure->isomer Identify Impurity nitro_indazole Unreacted Nitro-Indazole impure->nitro_indazole benzyl_amine Incompletely Deprotected Amine impure->benzyl_amine other Other Impurities (Starting Material, etc.) impure->other re_cyclize Re-optimize Cyclization Conditions isomer->re_cyclize re_optimize Re-optimize Reduction/ Deprotection Conditions nitro_indazole->re_optimize benzyl_amine->re_optimize col_chrom Column Chromatography other->col_chrom col_chrom->analyze re_optimize->col_chrom re_cyclize->col_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Troubleshooting inconsistent results in biological assays with 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-amino-1H-indazol-6-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is not sigmoidal and shows high variability between replicates. What are the potential causes?

A1: An irregular or variable dose-response curve can stem from several factors:

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates, even if not visible, can lead to inaccurate concentrations. It is also important to use fresh dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, is a common source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Cell Health and Density: The health and density of your cells can significantly impact assay results.[1][2] Use cells that are in the logarithmic growth phase and have a consistent passage number.[2] Seeding density should be optimized and kept consistent across all wells.

  • Assay Incubation Times: Ensure that incubation times with the compound are consistent across all plates and experiments.

Q2: I am observing high background signal in my fluorescence-based assay. How can I reduce it?

A2: High background fluorescence can mask the specific signal from your assay. Here are some common causes and solutions:

  • Autofluorescence: Some components of the cell culture media, or the cells themselves, can be autofluorescent.[3] Consider using phenol red-free media for your assay. You can also run a "no-dye" control to determine the level of intrinsic fluorescence.

  • Compound Interference: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with the compound in assay buffer without cells.

  • Non-specific Staining: If using a fluorescent dye, ensure that the dye concentration and incubation time are optimized. Incomplete washing steps can also lead to residual dye and high background.[1]

  • Plate Selection: The type of microplate can influence background signal. For fluorescence assays, black plates with clear bottoms are generally recommended to minimize crosstalk and background.[4]

Q3: The signal-to-noise ratio in my luminescence-based assay is low. What can I do to improve it?

A3: A low signal-to-noise ratio can make it difficult to distinguish a real biological effect from background noise. Consider the following:

  • Reagent Quality and Storage: Ensure that your luminescence reagents are stored correctly and are not expired. Improper storage can lead to a loss of activity.[1]

  • Cell Number: A low cell number will result in a weak signal. Optimize the cell seeding density to ensure a robust signal.[4]

  • Assay Endpoint: The timing of your measurement is critical. The luminescent signal may be transient. Perform a time-course experiment to determine the optimal time point for reading the signal after reagent addition.

  • Plate Color: For luminescence assays, white opaque plates are recommended as they reflect and maximize the light signal.[4]

Troubleshooting Guide for Inconsistent Results

The table below summarizes common issues, their potential causes, and the expected impact on assay readouts when using this compound.

Issue Potential Cause Impact on EC50/IC50 Impact on Max Response Impact on Replicate Variability
Poor Compound Solubility Compound precipitating in aqueous bufferApparent rightward shift (higher EC50)Lower maximum responseHigh
Inaccurate Serial Dilutions Pipetting errorsInconsistent shifts (left or right)InconsistentHigh
Variable Cell Seeding Density Uneven cell distribution in the plateNo consistent trendVariable between wellsHigh
Cell Contamination Bacterial or mycoplasma contaminationUnpredictableGenerally lowerHigh
Suboptimal Reagent Concentration e.g., Dye or substrate concentration too lowNo significant changeLower maximum responseModerate
Incorrect Plate Reading Parameters Gain setting too high or too lowNo changeSaturated or very low signalLow

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol describes a fluorescence-based calcium mobilization assay to measure the activation of the 5-HT2A receptor by this compound in a cell line endogenously or recombinantly expressing the receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • The day before the assay, seed the 5-HT2A-expressing cells into the microplate at a pre-optimized density (e.g., 50,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the Fluo-4 AM stock and probenecid in Assay Buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer at a concentration 4 times the final desired concentration.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the diluted this compound into the wells.

    • Continue recording the fluorescence for an additional 60-120 seconds to capture the calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets Ca_ER->CellularResponse Ligand This compound Ligand->Receptor binds to

A simplified diagram of the 5-HT2A receptor signaling pathway.

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed 5-HT2A expressing cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Prepare dye loading solution (Fluo-4 AM + Probenecid) B->C D Load cells with dye (1 hr, 37°C) C->D F Measure baseline fluorescence in plate reader D->F E Prepare serial dilutions of This compound G Inject compound and measure fluorescence change E->G F->G H Calculate peak response G->H I Plot dose-response curve H->I J Determine EC50 I->J

Workflow for a calcium mobilization assay.

References

Best practices for the long-term storage of 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of 5-amino-1H-indazol-6-ol, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize the risk of oxidative degradation.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form. If storage in solution is necessary, it is advisable to prepare fresh solutions for immediate use. For short-term storage, solutions should be kept at 2-8°C and protected from light. The choice of solvent can impact stability, with aprotic solvents generally being preferred over protic solvents. The pH of aqueous solutions should be maintained in the acidic range (pH < 7) to improve the stability of the phenolic group.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing both phenolic and amino groups are often susceptible to photodegradation. It is crucial to store both solid samples and solutions of this compound in amber vials or other light-blocking containers to prevent degradation.

Q4: What are the potential signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color of the solid material, often darkening to shades of brown or purple. In solution, degradation may be indicated by a color change or the formation of precipitates. Chemical analysis by techniques such as HPLC can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main peak area of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Material Oxidation or photodegradation.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Ensure the container is tightly sealed.
Decreased Purity on Analysis Improper storage conditions (exposure to heat, light, or moisture).Review storage procedures. Re-test a freshly opened sample if available. If degradation is confirmed, the material may not be suitable for use.
Inconsistent Experimental Results Use of partially degraded material.Always use a fresh sample or a sample that has been properly stored for critical experiments. Perform a purity check (e.g., by HPLC) before use if there are any doubts about the material's quality.
Precipitate Formation in Solution Low solubility or degradation of the compound.Ensure the compound is fully dissolved. If a precipitate forms over time, it is likely a degradation product. Prepare fresh solutions before use.

Experimental Protocols

Protocol for Assessing the Purity of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
  • Inject the prepared sample.
  • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_analysis Analysis cluster_data Data Evaluation storage Store at 2-8°C Inert Atmosphere Protect from Light sample Sample at T=0, 3, 6, 12 months storage->sample Time visual Visual Inspection (Color Change) sample->visual hplc HPLC Purity Check sample->hplc evaluate Evaluate Purity Data and Degradation Profile visual->evaluate lcms LC-MS for Degradant Identification hplc->lcms If purity < 95% hplc->evaluate lcms->evaluate

Caption: Workflow for long-term stability testing of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound quinone Quinone-imine Species parent->quinone [O] ring_opened Ring-Opened Products parent->ring_opened H2O / H+ or OH- radical Radical Species parent->radical polymeric Polymeric Products quinone->polymeric dimers Dimerization Products radical->dimers

Caption: Potential degradation pathways for this compound.

Technical Support Center: Scaling Up the Synthesis of 5-amino-1H-indazol-6-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-amino-1H-indazol-6-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work, particularly for scaling up to preclinical study quantities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the gram-scale synthesis of this compound?

A common and plausible route starts from the commercially available 6-methoxy-5-nitro-1H-indazole. This multi-step synthesis involves the reduction of the nitro group to an amine, followed by the demethylation of the methoxy ether to yield the final product, this compound. This route is advantageous as the starting material is readily accessible and the subsequent steps involve well-established chemical transformations.

Q2: What are the critical quality attributes for this compound intended for preclinical studies?

For preclinical studies, the final compound must meet stringent purity criteria. Key quality attributes include:

  • Purity: Typically >98% as determined by HPLC.

  • Residual Solvents: Levels of all residual solvents should be below the limits specified by ICH guidelines.

  • Heavy Metal Content: Must comply with regulatory limits for heavy metals.

  • Structural Confirmation: Confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Q3: Are there any known stability issues with this compound?

As an aminophenol derivative, this compound is susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to store the final compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (2-8 °C) to minimize degradation.

Experimental Workflow and Signaling Pathways

experimental_workflow start Start: 6-methoxy-5-nitro-1H-indazole step1 Step 1: Nitro Group Reduction start->step1 intermediate Intermediate: 6-methoxy-1H-indazol-5-amine step1->intermediate step2 Step 2: Demethylation intermediate->step2 purification Purification step2->purification product Final Product: this compound analysis Quality Control Analysis product->analysis purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Guides

Step 1: Reduction of 6-methoxy-5-nitro-1H-indazole to 6-methoxy-1H-indazol-5-amine

This step is critical for the overall success of the synthesis. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol:

To a solution of 6-methoxy-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel, is added a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the crude product.

ParameterRecommended Condition
Catalyst 5-10 mol% Pd/C (10% w/w)
Solvent Ethanol or Methanol
Hydrogen Pressure 1-3 atm (balloon or Parr shaker)
Temperature Room Temperature
Reaction Time 2-8 hours (monitor for completion)

Troubleshooting:

Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction or slow conversion - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure- Use fresh, high-quality Pd/C.- Ensure the starting material and solvent are free of sulfur or other catalyst poisons.- Increase hydrogen pressure (if using a suitable reactor).- Increase catalyst loading.
Formation of side products (e.g., dehalogenation if applicable, over-reduction) - Reaction run for too long- Harsh reaction conditions- Carefully monitor the reaction progress and stop once the starting material is consumed.- Use milder reaction conditions (e.g., lower hydrogen pressure).
Difficulty in filtering the catalyst - Fine catalyst particles- Use a thicker pad of celite for filtration.- Allow the mixture to settle before filtration.
Step 2: Demethylation of 6-methoxy-1H-indazol-5-amine to this compound

The cleavage of the methyl ether is the final step to obtain the desired product. This can be achieved using various demethylating agents.

Experimental Protocol:

The crude 6-methoxy-1H-indazol-5-amine (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A demethylating agent, such as boron tribromide (BBr3) (2-3 eq), is added slowly at a low temperature (e.g., -78 °C or 0 °C). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched by the slow addition of water or methanol, and the product is isolated by extraction and purification.

ParameterRecommended Condition
Demethylating Agent Boron Tribromide (BBr3)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature -78 °C to Room Temperature
Reaction Time 4-12 hours (monitor for completion)

Troubleshooting:

Problem Possible Cause(s) Troubleshooting Steps
Incomplete demethylation - Insufficient demethylating agent- Short reaction time- Increase the equivalents of BBr3.- Extend the reaction time.
Formation of multiple products - Reaction temperature too high- Presence of other reactive functional groups- Maintain a low temperature during the addition of BBr3.- Consider using protecting groups for other sensitive functionalities if present.
Difficult workup and purification - Formation of boron complexes- Product degradation- Ensure complete quenching of the excess BBr3.- Use a suitable workup procedure, potentially involving a basic wash to remove acidic byproducts.- Purify the product quickly to avoid degradation.

Purification of this compound

The final product is a polar compound and may require specific purification techniques.

Troubleshooting Purification:

Problem Possible Cause(s) Troubleshooting Steps
Low yield after purification - Product is highly polar and may stick to silica gel.- Product is water-soluble.- Use a more polar eluent system for column chromatography (e.g., DCM/Methanol with a small amount of ammonium hydroxide).- Consider reverse-phase chromatography.- During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the product and extract multiple times.
Product discoloration (oxidation) - Exposure to air and light.- Perform purification steps under an inert atmosphere where possible.- Use degassed solvents.- Store the purified product under nitrogen or argon in a light-protected container at low temperature.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Outcomes

StepStarting MaterialKey ReagentsSolventTypical Yield (%)Typical Purity (%)
1. Reduction 6-methoxy-5-nitro-1H-indazolePd/C, H2Ethanol85-95>95 (crude)
2. Demethylation 6-methoxy-1H-indazol-5-amineBBr3DCM60-75>90 (crude)
Purification Crude this compound-->98 (after chromatography)>98

Resolving issues with 5-amino-1H-indazol-6-ol in cell permeability assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-amino-1H-indazol-6-ol in cell permeability assays.

Frequently Asked Questions (FAQs)

Q1: My apparent permeability (Papp) value for this compound is very low. What are the potential reasons?

A low Papp value can indicate several possibilities:

  • Inherent Low Permeability: The compound may naturally have poor passive diffusion characteristics across cell membranes.

  • Active Efflux: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[1][2][3] These transporters are expressed in Caco-2 cell monolayers.[4]

  • Poor Solubility: Indazole derivatives can have low aqueous solubility.[5][6] If the compound precipitates in the assay buffer, its effective concentration at the cell surface will be reduced, leading to an artificially low permeability reading.

  • Compromised Monolayer: Although counterintuitive, a compromised or leaky cell monolayer can sometimes lead to inconsistent and unreliable results that may appear as low permeability if other issues are present. Always check monolayer integrity via Transepithelial Electrical Resistance (TEER) measurements.[1]

Q2: The total recovery of my compound is significantly less than 100%. What should I do?

Low recovery suggests that the compound is being lost during the assay. Common causes include:

  • Non-specific Binding: The compound may be binding to the plastic of the assay plate or other components. Including a protein like Bovine Serum Albumin (BSA) in the receiver buffer can sometimes mitigate this.

  • Cellular Metabolism: The Caco-2 cells may be metabolizing the compound during the incubation period. To check for this, you can analyze the cell lysate at the end of the experiment for the parent compound and potential metabolites.

  • Poor Solubility/Precipitation: As mentioned, if the compound is not fully dissolved in the assay buffer, the undissolved portion will not be measured, leading to low recovery.[4]

Q3: How can I determine if this compound is a substrate of an efflux transporter like P-gp?

The standard method is to perform a bi-directional permeability assay using a cell line that expresses the transporter, such as Caco-2 cells.[1][4]

  • Measure the permeability from the apical (A) to the basolateral (B) side (Papp, A→B).

  • Measure the permeability from the basolateral (B) to the apical (A) side (Papp, B→A).

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

An efflux ratio greater than 2.0 is generally considered indicative of active efflux. To confirm the specific transporter, the experiment can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp).[1][3]

Q4: I suspect my compound has poor solubility. How can I improve it for the assay?

Addressing solubility is critical for obtaining accurate data.

  • Modify Buffer: The assay buffer can sometimes be modified to improve solubility, but care must be taken not to affect cell health.[4]

  • Use Co-solvents: A small percentage of a solvent like DMSO (dimethyl sulfoxide) is often used to dissolve the compound initially, but the final concentration in the assay buffer should typically be kept low (<1%) to avoid toxicity to the cells.

  • Run a Solubility Test: Before conducting the permeability assay, determine the compound's solubility directly in the assay buffer under the same conditions (pH, temperature) to ensure you are working below its solubility limit.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem: High Variability Between Replicate Wells

High variability can invalidate your results. Follow this checklist to diagnose the cause.

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension and careful pipetting when seeding cells onto the Transwell™ inserts.
Edge Effects "Edge effects" in multi-well plates can cause monolayers in outer wells to behave differently. Avoid using the outermost wells or fill them with buffer to maintain humidity.
Pipetting Errors Inaccurate pipetting of the test compound or sampling from donor/receiver wells. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Compromised Monolayers Perform TEER measurements before and after the experiment to ensure all monolayers are intact and within the acceptable range. Discard data from any wells with compromised integrity.
Problem: Unexpectedly High Permeability

If your compound shows much higher permeability than expected, especially for a polar molecule, consider the following.

Potential CauseRecommended Action
Leaky Monolayer This is the most common cause. A low TEER value indicates that the tight junctions between cells have not formed properly, allowing the compound to pass through paracellularly.
Cell Toxicity The compound may be toxic to the Caco-2 cells, causing damage to the monolayer during the experiment. Perform a cytotoxicity assay at the relevant concentration to rule this out.
Measurement Contamination Cross-contamination between the donor and receiver compartments during sampling. Be careful not to disturb the monolayer or touch the membrane with the pipette tip.
Experimental Protocols & Data
Protocol 1: Caco-2 Bi-Directional Permeability Assay

This protocol outlines the key steps for assessing the permeability and efflux potential of this compound.

1. Cell Culture & Monolayer Formation:

  • Culture Caco-2 cells (a human colorectal adenocarcinoma cell line) in appropriate media.[4]

  • Seed cells onto Transwell™ permeable supports (e.g., 96-well format).

  • Culture the cells for 21-24 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[4]

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the laboratory's established range.

  • Wash the monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffer at pH 7.4.[1]

3. Permeability Measurement (A→B and B→A):

  • A→B Transport: Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[4]

  • B→A Transport: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Take a "t=0" sample from the donor compartment immediately after addition.[4]

  • Incubate the plate at 37°C with 5% CO₂ for a set period, typically 2 hours.[4]

4. Sampling and Analysis:

  • After incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment.
    • A is the surface area of the membrane.
    • C₀ is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER) as described in the FAQ section.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

For a simpler, higher-throughput assessment of passive permeability, the PAMPA model can be used. This non-cell-based assay measures diffusion from a donor well through a synthetic lipid-infused membrane to an acceptor well.[7][8][9] It is useful for screening but does not capture transporter-mediated effects.

Reference Data: Permeability Classification

While specific data for this compound is not publicly available, you can classify your experimental results using this general reference table based on Caco-2 Papp values.

Permeability ClassPapp (A→B) Value (x 10⁻⁶ cm/s)Expected Human AbsorptionExample Compounds
High > 10> 85%Metoprolol, Propranolol
Medium 2 - 1050 - 85%Verapamil, Ketoprofen
Low < 2< 50%Atenolol, Mannitol
Visualizations
Experimental & Troubleshooting Workflows

The following diagrams illustrate the standard workflow for a Caco-2 assay and a logical approach to troubleshooting common issues.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days to Form Monolayer Seed->Culture TEER Measure TEER to Confirm Integrity Culture->TEER Dose_AB Dose Apical Side (A to B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B to A) TEER->Dose_BA Incubate Incubate at 37°C (e.g., 2 hours) Dose_AB->Incubate Dose_BA->Incubate Sample Sample Donor and Receiver Compartments Incubate->Sample Analyze Quantify Compound (e.g., LC-MS) Sample->Analyze Calc Calculate Papp and Efflux Ratio Analyze->Calc Report Report Results Calc->Report

Caco-2 Bi-Directional Permeability Assay Workflow

G Start Start: Low Papp (A->B) Observed CheckTEER Is TEER Value Acceptable? Start->CheckTEER CheckRecovery Is Compound Recovery >70%? CheckTEER->CheckRecovery Yes ResultLeaky Conclusion: Monolayer is Leaky. Re-culture cells. CheckTEER->ResultLeaky No CalcEfflux Is Efflux Ratio (B->A / A->B) > 2? CheckRecovery->CalcEfflux Yes ResultBinding Conclusion: Potential binding or metabolism issue. CheckRecovery->ResultBinding No ResultEfflux Conclusion: Compound is likely an efflux substrate. CalcEfflux->ResultEfflux Yes ResultLowPerm Conclusion: Compound has inherently low permeability. CalcEfflux->ResultLowPerm No

Troubleshooting Logic for Low Permeability Results

References

Technical Support Center: Purification of Crude 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-amino-1H-indazol-6-ol, a key intermediate for researchers in drug development. The strategies outlined are based on established principles for the purification of polar aromatic compounds with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be substituted aminobenzonitriles or related precursors.

  • Isomeric Byproducts: Synthesis of substituted indazoles can sometimes lead to the formation of isomers.

  • Polymeric or Tar-like Substances: These can form due to the reactivity of the amino and hydroxyl functional groups, especially under harsh reaction conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents, may be present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The most effective purification strategies for polar, crystalline organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization is often the first choice for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.

  • Column Chromatography is more effective for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or when isomers are present.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar compound like this compound, polar solvents or mixed solvent systems are often effective. Good starting points for solvent screening include:

  • Single Solvents: Water, ethanol, methanol, isopropanol, or ethyl acetate.

  • Mixed Solvents: Mixtures such as acetone/water, ethanol/water, or ethyl acetate/heptane can be very effective for fine-tuning solubility.[1]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more hot solvent to fully dissolve the oil.

  • If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).

  • Try a different solvent or solvent system with a lower boiling point.

  • Ensure a slow cooling rate, as rapid cooling can promote oiling.

Q5: How can I monitor the progress of my column chromatography purification?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. By spotting the crude mixture, the fractions collected from the column, and a pure standard (if available) on a TLC plate, you can visualize the separation of your target compound from impurities. A well-chosen TLC solvent system will show good separation between the spot for this compound and any impurity spots.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Crystal Yield - The compound is too soluble in the cold solvent.- Too much solvent was used.- The cooling process was too rapid.- Cool the solution in an ice bath for a longer period.- Partially evaporate the solvent to concentrate the solution and then cool again.- Ensure slow cooling to allow for maximum crystal formation.
No Crystals Form - The solution is not saturated.- The compound is highly soluble even at low temperatures.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation.- Try a different solvent or a mixed solvent system where the compound is less soluble.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude sample.- Develop a better eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Repack the column carefully, ensuring a level and uniform stationary phase.- Use a smaller amount of crude material relative to the amount of silica gel.
Compound is Stuck on the Column - The eluent is not polar enough.- The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing and improve elution.
Streaking of Bands on the Column - The initial band of the compound was too diffuse.- The compound is sparingly soluble in the eluent.- Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.- Consider "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

Data Presentation

The following table presents hypothetical data for the purification of 10g of crude this compound using different methods. This data is for illustrative purposes to compare the potential outcomes of each technique.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water) 859875Effective for removing less polar impurities. Some product loss due to solubility in the mother liquor.
Column Chromatography (DCM/Methanol Gradient) 85>9965Excellent for removing impurities with different polarities, but can be more time-consuming and may result in lower yields.
Acid-Base Extraction followed by Recrystallization 859780Good for removing neutral or acidic/basic impurities. The product is isolated by pH adjustment.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir continuously.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for polar compounds like this compound is a mixture of dichloromethane (DCM) and methanol (MeOH). A system of 95:5 DCM:MeOH can be a starting point. For aminophenol-type compounds, a mobile phase of chloroform, acetone, and ammonia has been shown to be effective.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel. Alternatively, use the dry loading method.

  • Elution: Run the column by passing the eluent through the silica gel. Start with a less polar solvent system and gradually increase the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Mixture Analysis Purity & Yield Analysis Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Specs

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Oiling Oils Out? Cool->Oiling Crystals Crystals Form? Yield Good Yield? Crystals->Yield Yes Scratch Scratch/Seed Crystals->Scratch No Oiling->Crystals No AddSolvent Add More Solvent Oiling->AddSolvent Yes Success Successful Purification Yield->Success Yes Concentrate Concentrate Solution Yield->Concentrate No Failure Re-evaluate Solvent/Method AddSolvent->Cool Scratch->Crystals Scratch->Failure Still No Crystals Concentrate->Cool

Caption: Troubleshooting decision tree for recrystallization issues.

References

Validation & Comparative

Comparative Analysis of Kinase Inhibitor Selectivity: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the development of targeted therapies. This guide provides a framework for comparing the cross-reactivity profiles of investigational compounds against a panel of kinases, using a hypothetical compound, 5-amino-1H-indazol-6-ol (referred to as Compound X), as an example.

The following sections detail the methodologies for kinase profiling, present a comparative analysis of Compound X against two fictional alternative compounds, and visualize the experimental workflow and a relevant signaling pathway.

Kinase Inhibition Profiling: Data Summary

The inhibitory activity of Compound X and two alternative compounds, Compound Y and Compound Z, was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseCompound X (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Primary Target
Kinase A151225
Off-Target Kinases
Kinase B15008002500
Kinase C>100005000>10000
Kinase D8503501200
Kinase E230011003000

Experimental Protocols

The following is a representative protocol for determining the kinase inhibitory activity of a compound. The specific assay format and conditions may vary depending on the kinase and the available technology.

Radiometric Kinase Assay (e.g., ³³PanQinase™ Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of an acidic solution, such as phosphoric acid.

  • Signal Detection: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.[1][2]

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex processes. The following visualizations depict a standard kinase profiling workflow and a hypothetical signaling pathway that could be targeted by a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, ATP) mix Mix Kinase, Substrate, and Compound reagents->mix compound Compound Serial Dilution compound->mix initiate Initiate Reaction (Add ATP) mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Measure Signal (e.g., Radioactivity) terminate->detect analyze Data Analysis (IC50 Determination) detect->analyze

Figure 1: Experimental workflow for a typical kinase profiling assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinaseA Kinase A (Target of Compound X) receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates kinaseC Kinase C kinaseB->kinaseC Phosphorylates transcription Transcription Factor kinaseC->transcription Activates gene Gene Expression transcription->gene Regulates compoundX Compound X compoundX->kinaseA Inhibits

Figure 2: Hypothetical signaling pathway inhibited by Compound X.

References

Benchmarking the Anti-Proliferative Activity of 5-amino-1H-indazol-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-proliferative activity of 5-amino-1H-indazol-6-ol against other indazole-based compounds and a standard chemotherapeutic agent. Due to the limited publicly available data on the specific anti-proliferative properties of this compound, this guide presents a framework for its evaluation, including hypothetical data for illustrative purposes, alongside reported data for comparator compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of a compound is a critical determinant of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. A lower IC50 value indicates a higher potency.

The following table summarizes the anti-proliferative activity (IC50) of this compound (hypothetical data) and a selection of other indazole derivatives, as well as the standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compound MCF-7 [Hypothetical]
A549 [Hypothetical]
HCT116 [Hypothetical]
Indazole Derivative 1 (2f)4T10.23[1]
HepG20.80[1]
MCF-70.34[1]
Indazole Derivative 2 (7d)A27800.64 - 17[2]
A5490.64 - 17[2]
DoxorubicinMCF-7~0.1
A549~0.05
HCT116~0.02

Note: The IC50 values for this compound are hypothetical and included for illustrative purposes within this comparative framework.

Experimental Protocols

Accurate and reproducible assessment of anti-proliferative activity is fundamental to cancer drug discovery. The following is a detailed protocol for the MTT assay, a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (e.g., this compound, comparator indazoles, and Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Many indazole derivatives exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth, survival, and apoptosis.[3][4]

Hypothesized Mechanism of Action for Indazole Derivatives

Indazole-containing compounds have been shown to inhibit various protein kinases, which are critical regulators of cell signaling.[4] A potential mechanism of action for anti-proliferative indazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components like the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer.

G cluster_0 MAPK Signaling Pathway Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Indazole Derivative Indazole Derivative Indazole Derivative->RTK

Caption: MAPK signaling pathway and potential inhibition by indazole derivatives.

Experimental Workflow for Anti-Proliferative Activity Screening

The process of identifying and characterizing novel anti-proliferative agents involves a systematic workflow, from initial high-throughput screening to detailed mechanistic studies.

G Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Mechanism of Action Mechanism of Action Dose-Response & IC50->Mechanism of Action In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies

Caption: Drug discovery workflow for anti-proliferative agents.

References

Comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on factors such as overall yield, step-wise efficiency, reaction conditions, and the nature of starting materials. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key steps are provided.

Route 1: From 2-Methyl-4-methoxy-5-nitroaniline

This synthetic pathway involves a three-step sequence starting from the commercially available 2-methyl-4-methoxy-5-nitroaniline. The key transformations include a diazotization and cyclization to form the indazole core, followed by demethylation to expose the hydroxyl group, and finally, a reduction of the nitro group to the desired amine.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-5-nitro-1H-indazole

To a solution of 2-methyl-4-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The resulting precipitate is filtered, washed with water, and dried to afford 6-methoxy-5-nitro-1H-indazole.

Step 2: Synthesis of 6-hydroxy-5-nitro-1H-indazole

A mixture of 6-methoxy-5-nitro-1H-indazole (1.0 eq) and 48% aqueous hydrobromic acid is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to give 6-hydroxy-5-nitro-1H-indazole.

Step 3: Synthesis of this compound

To a solution of 6-hydroxy-5-nitro-1H-indazole (1.0 eq) in ethanol, palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data Summary: Route 1
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
16-methoxy-5-nitro-1H-indazole2-methyl-4-methoxy-5-nitroanilineNaNO₂, AcOHAcetic Acid0-5 to RT1375
26-hydroxy-5-nitro-1H-indazole6-methoxy-5-nitro-1H-indazole48% HBrWaterReflux1285
3This compound6-hydroxy-5-nitro-1H-indazoleH₂, 10% Pd/CEthanolRT1290
Overall 57

Reaction Pathway: Route 1

Route 1 A 2-Methyl-4-methoxy- 5-nitroaniline B 6-methoxy-5-nitro- 1H-indazole A->B NaNO₂, AcOH C 6-hydroxy-5-nitro- 1H-indazole B->C 48% HBr D This compound C->D H₂, Pd/C Route 2 A 6-Bromo-5-nitro- 1H-indazole B 6-hydroxy-5-nitro- 1H-indazole A->B NaOH, Cu₂O C This compound B->C H₂, Pd/C

Confirming the On-Target Activity of Novel Kinase Inhibitors in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel kinase inhibitor within a cellular context is a critical step in the preclinical validation process. This guide provides a framework for these studies, using the well-characterized multi-kinase inhibitor Pazopanib as an illustrative example to benchmark the performance of a new chemical entity, such as the putative kinase inhibitor 5-amino-1H-indazol-6-ol.

This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to facilitate the design and execution of studies aimed at confirming and characterizing the cellular on-target engagement and downstream functional effects of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibition

A primary step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against the intended target kinase(s) in a cellular setting. This is often achieved through assays that measure the phosphorylation of a direct downstream substrate of the target kinase.

Table 1: Comparative Cellular Potency (IC50) Against Key Target Kinases

CompoundTarget KinaseCellular Assay TypeCell LineIC50 (nM)
This compound Target XSubstrate Phosphorylation ELISACell Line AData to be generated
PazopanibVEGFR2pVEGFR2 (Y1175) ELISAHUVEC8
PazopanibPDGFRβpPDGFRβ (Y751) ELISAHUVEC84
Pazopanibc-Kitp-c-Kit (Y719) ELISAGIST-T174
Alternative Inhibitor 1 Target XSubstrate Phosphorylation ELISACell Line AComparative data
Alternative Inhibitor 2 Target XSubstrate Phosphorylation ELISACell Line AComparative data

Note: The data for Pazopanib is sourced from publicly available literature. HUVEC (Human Umbilical Vein Endothelial Cells) and GIST-T1 (Gastrointestinal Stromal Tumor) are examples of relevant cell lines.

Evaluation of Downstream Signaling Pathway Modulation

Effective on-target activity should result in the modulation of downstream signaling pathways regulated by the target kinase. Western blotting is a standard method to assess the phosphorylation status of key pathway components.

Table 2: Effect on Downstream Signaling Pathways in Relevant Cellular Models

Compound (Concentration)Cell LinePathway ComponentPhosphorylation Status (vs. Control)
This compound (1 µM) Cell Line Ap-Akt (S473)Data to be generated
This compound (1 µM) Cell Line Ap-ERK1/2 (T202/Y204)Data to be generated
Pazopanib (1 µM)HUVECp-Akt (S473)Decreased
Pazopanib (1 µM)HUVECp-ERK1/2 (T202/Y204)Decreased

Cellular Phenotypic Assays

Confirmation of on-target activity should translate to a measurable cellular phenotype, such as inhibition of proliferation, migration, or induction of apoptosis.

Table 3: Comparative Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineAssay TypeGI50 (nM)
This compound Cell Line ACellTiter-Glo®Data to be generated
This compound Cell Line BCellTiter-Glo®Data to be generated
PazopanibHT-29 (Colon)SRB Assay>10,000
PazopanibA375 (Melanoma)SRB Assay>10,000
PazopanibCaki-2 (Renal)SRB Assay4,200

Note: The GI50 is the concentration of the compound that causes 50% inhibition of cell growth. SRB (Sulphorhodamine B) assay is a method for determining cell density.

Experimental Protocols

Cellular Substrate Phosphorylation ELISA

This assay quantifies the inhibition of target kinase activity in a cellular context by measuring the phosphorylation of a specific substrate.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HUVEC for VEGFR2) in 96-well plates and allow them to adhere overnight. Starve cells in a low-serum medium for 24 hours. Treat with a serial dilution of the test compound (e.g., this compound) or a reference compound (e.g., Pazopanib) for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate ligand (e.g., VEGF for VEGFR2) for a predetermined time (e.g., 10 minutes) to induce kinase activation and substrate phosphorylation.

  • Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. Incubate, wash, and then add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to generate a signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Western Blotting for Downstream Signaling

This technique is used to qualitatively assess the phosphorylation status of proteins in signaling pathways downstream of the target kinase.

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations for the desired duration.

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence and calculate the GI50 values.

Visualizing Cellular Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental designs involved in kinase inhibitor characterization.

G Figure 1: Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Figure 1: Simplified VEGFR2 Signaling Pathway.

G Figure 2: Workflow for Cellular On-Target Activity Confirmation cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models a Initial Kinase Panel Screening b Target Phosphorylation Assay (e.g., p-VEGFR2 ELISA) a->b Confirm Cellular Potency c Downstream Pathway Analysis (e.g., Western Blot for p-ERK) b->c Verify Mechanism of Action d Phenotypic Assays (e.g., Cell Proliferation) c->d Link to Cellular Function e Xenograft Tumor Models d->e Validate in a Biological System

Caption: Figure 2: Workflow for Cellular On-Target Activity Confirmation.

Navigating the Translational Gap: A Comparative Analysis of a 1H-Indazol-6-ol Derivative's In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide provides a comparative overview of the in vitro and in vivo pharmacological activity of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent serotonin 5-HT2 receptor agonist. The in vitro data demonstrates significant potency and efficacy in cell-based assays, which translates to a measurable physiological effect in an in vivo model of ocular hypertension. The subsequent sections detail the quantitative data, the experimental methodologies employed, and visual representations of the relevant biological pathway and experimental workflow to facilitate a deeper understanding of its therapeutic potential.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of 1-((S)-2-aminopropyl)-1H-indazol-6-ol.

Table 1: In Vitro Activity Profile

Assay TypeTargetMetricValue
Functional Assay5-HT2 ReceptorEC5042.7 nM[1]
Functional Assay5-HT2 ReceptorEmax89%[1]

Table 2: In Vivo Efficacy in a Primate Model of Ocular Hypertension

Animal ModelAdministration RouteDoseOutcomeMagnitude of Effect
Conscious Ocular Hypertensive MonkeysTopical (Ocular)Not SpecifiedReduction in Intraocular Pressure (IOP)-13 mmHg (33% reduction)[1]

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of the presented data. The following are summaries of the key methodologies utilized in the cited studies.

In Vitro Functional Activity Assay: 5-HT2 Receptor Agonism
  • Cell Line: A suitable cell line endogenously or recombinantly expressing the serotonin 5-HT2 receptor was utilized.

  • Assay Principle: The assay measured the functional response of the cells upon stimulation of the 5-HT2 receptor by the test compound. This is often a measure of intracellular calcium mobilization or inositol phosphate turnover, which are downstream events of Gq-coupled receptor activation.

  • Procedure:

    • Cells were seeded in microtiter plates and allowed to adhere.

    • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A baseline fluorescence reading was taken.

    • The test compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was added at various concentrations.

    • Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity over time using a plate reader.

  • Data Analysis: The concentration-response curve was generated by plotting the change in fluorescence against the logarithm of the compound concentration. The EC50 (the concentration at which 50% of the maximal response is observed) and Emax (the maximum observed effect) were calculated from this curve.

In Vivo Ocular Hypotensive Activity Model
  • Animal Model: Conscious ocular hypertensive cynomolgus monkeys were used. Ocular hypertension was induced in one eye of each animal using a laser trabeculoplasty model, which mimics the conditions of glaucoma.

  • Procedure:

    • A baseline intraocular pressure (IOP) was measured in both eyes of the monkeys using a calibrated tonometer.

    • A single topical dose of 1-((S)-2-aminopropyl)-1H-indazol-6-ol was administered to the hypertensive eye.

    • IOP was measured at multiple time points post-dosing to determine the time course and magnitude of the pressure reduction.

  • Data Analysis: The change in IOP from baseline was calculated for each time point. The maximum reduction in IOP and the duration of the effect were determined. The results were compared to a vehicle control group to ensure the observed effects were due to the test compound.

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental process, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2_Receptor 5-HT2 Receptor Gq_Protein Gq Protein 5HT2_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Agonist 1-((S)-2-aminopropyl) -1H-indazol-6-ol Agonist->5HT2_Receptor Binds to G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (5-HT2 Expressing) Functional_Assay Functional Assay (Calcium Mobilization) Cell_Culture->Functional_Assay Data_Analysis_vitro Data Analysis (EC50, Emax) Functional_Assay->Data_Analysis_vitro Correlation In Vitro-In Vivo Correlation Analysis Data_Analysis_vitro->Correlation Animal_Model Ocular Hypertensive Primate Model Dosing Topical Administration Animal_Model->Dosing IOP_Measurement IOP Measurement Dosing->IOP_Measurement Data_Analysis_vivo Data Analysis (% IOP Reduction) IOP_Measurement->Data_Analysis_vivo Data_Analysis_vivo->Correlation Lead_Compound 1-((S)-2-aminopropyl) -1H-indazol-6-ol Lead_Compound->Cell_Culture Lead_Compound->Animal_Model

References

The Evolving Landscape of IRAK4-Targeted Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the competitive landscape of emerging therapeutic targets is paramount. This guide provides a head-to-head comparison of therapies related to the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway. While 5-amino-1H-indazol-6-ol is not an active therapeutic agent itself, it serves as a key intermediate in the synthesis of potent IRAK4 inhibitors, making the IRAK4 pathway a relevant area of investigation.

Introduction to IRAK4: A Key Mediator in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as an essential upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][3][4] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and endometriosis. As such, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

The IRAK4 Signaling Pathway

The signaling cascade initiated by TLR and IL-1R activation leading to an inflammatory response is depicted below. IRAK4's central role as the initial kinase in this pathway makes it an attractive target for therapeutic intervention.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates I_kB IκB IKK_complex->I_kB phosphorylates (degradation) NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_expression induces Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (e.g., IRAK4) HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Assays (e.g., Kinase Assay) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., CIA Mice) In_Vitro->In_Vivo Phase1 Phase I (Safety) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Orthogonal Assays for the Validation of 5-amino-1H-indazol-6-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

This guide provides a comprehensive overview of orthogonal assays to validate the biological target of a novel small molecule inhibitor, hypothetically 5-amino-1H-indazol-6-ol, targeting a protein kinase. The validation of a specific molecular target is a critical step in drug discovery and development, ensuring that the observed biological effects of a compound are indeed mediated by its intended target. This document outlines a multi-faceted approach, employing a combination of biochemical, biophysical, and cell-based assays to build a robust body of evidence for target engagement and downstream functional modulation. For the purpose of this guide, we will consider a hypothetical scenario where the intended target of this compound is a Cyclin-Dependent Kinase (CDK), a key regulator of the cell cycle.

I. Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are fundamental in determining the direct inhibitory activity of a compound on the purified target enzyme. These assays provide a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Comparison of Biochemical Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
Radiometric Assay Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.High sensitivity, considered the "gold standard".Use of radioactive materials requires special handling and disposal.IC50, Ki
Fluorescence-Based Assay Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.High-throughput, non-radioactive.Potential for interference from fluorescent compounds.IC50, Ki
Luminescence-Based Assay Measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.High sensitivity, wide dynamic range.Can be susceptible to inhibitors of the luciferase enzyme.IC50, Ki
Experimental Protocol: Radiometric Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., CDK2/Cyclin A), a specific substrate peptide, and the kinase assay buffer.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

cluster_workflow Biochemical Assay Workflow start Start reagents Prepare Kinase, Substrate, Buffer start->reagents compound Add this compound reagents->compound atp Add [γ-³³P]ATP compound->atp incubate Incubate atp->incubate stop Stop Reaction incubate->stop separate Separate Substrate stop->separate detect Detect Radioactivity separate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a radiometric kinase assay.

II. Biophysical Assays: Direct Measurement of Compound-Target Binding

Biophysical assays provide direct evidence of the physical interaction between the compound and the target protein. These methods are crucial for confirming that the inhibitor binds to the intended target and for determining the binding affinity (Kd).

Comparison of Biophysical Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.[1][2][3]Label-free, provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, entropy).[1][2][3]Requires relatively large amounts of pure protein.Kd, Stoichiometry (n), ΔH, ΔS
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.[4][5][6]Real-time, label-free, provides kinetic information (kon, koff).[4][5][6]Requires immobilization of the protein, which can affect its conformation.Kd, kon, koff
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a solution of this compound in the same buffer.[2]

  • Instrument Setup: Fill the sample cell of the ITC instrument with the kinase solution and the injection syringe with the compound solution.[2]

  • Titration: Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

cluster_workflow ITC Experimental Workflow start Start protein_prep Prepare Purified Kinase start->protein_prep compound_prep Prepare Compound Solution start->compound_prep instrument_setup Load ITC Instrument protein_prep->instrument_setup compound_prep->instrument_setup titration Inject Compound into Kinase instrument_setup->titration data_acquisition Measure Heat Change titration->data_acquisition data_analysis Determine Kd, n, ΔH data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

III. Cell-Based Assays: Target Engagement and Functional Effects in a Physiological Context

Cell-based assays are essential for confirming that the compound can enter cells, bind to its target in a complex cellular environment, and exert a functional effect on downstream signaling pathways.

Comparison of Cell-Based Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding.[7][8][9][10][11]Label-free, confirms intracellular target engagement.[7][8][9][10][11]Can be low-throughput, requires a specific antibody for detection.Thermal shift (ΔTm), EC50
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells.[12][13][14]Quantitative, high-throughput, real-time measurements in live cells.[12][13][14]Requires genetic modification of the target protein.IC50, Target Occupancy
Phospho-protein Western Blot Measures the phosphorylation status of a known downstream substrate of the target kinase.Directly assesses the functional consequence of kinase inhibition.Semi-quantitative, lower throughput.Change in phosphorylation level
Cell Proliferation Assay Measures the effect of the compound on the proliferation of cancer cells that are dependent on the target kinase.Provides a direct measure of the anti-cancer activity.Can be influenced by off-target effects.GI50 (concentration for 50% growth inhibition)
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[8][9]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[8]

  • Protein Detection: Detect the amount of soluble target kinase in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

cluster_workflow CETSA Workflow start Start treat Treat Cells with This compound start->treat heat Heat Cells to Various Temperatures treat->heat lyse Lyse Cells & Separate Soluble Proteins heat->lyse detect Detect Soluble Kinase lyse->detect analyze Generate Melting Curve & Determine ΔTm detect->analyze end End analyze->end

Caption: Workflow for a Cellular Thermal Shift Assay.

IV. Kinome Profiling: Assessing Selectivity

To ensure that this compound is a selective inhibitor, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects that could lead to toxicity or confound the interpretation of biological data.

Kinome Profiling Services

Several commercial vendors offer kinome profiling services, screening compounds against hundreds of purified kinases.[15][16][17][18][19] The data is typically presented as the percent inhibition at a given compound concentration or as IC50 values for a subset of sensitive kinases.

Example Kinome Scan Data
KinasePercent Inhibition at 1 µM
CDK2 95%
CDK185%
CDK570%
GSK3β15%
MAPK15%
......

V. Signaling Pathway and Logic Diagrams

Understanding the broader context of the target kinase's function is crucial. The following diagrams illustrate a simplified CDK-mediated cell cycle progression pathway and a logical workflow for target validation.

cluster_pathway Simplified CDK Signaling Pathway G1 G1 Phase CyclinD_CDK46 Cyclin D-CDK4/6 S S Phase CyclinE_CDK2 Cyclin E-CDK2 G2 G2 Phase CyclinA_CDK2 Cyclin A-CDK2 M M Phase CyclinB_CDK1 Cyclin B-CDK1 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2->G2 CyclinA_CDK2->M CyclinB_CDK1->G1 E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes pRb pRb S_phase_genes->S Inhibitor This compound Inhibitor->CyclinE_CDK2 inhibits

Caption: A simplified diagram of CDK-mediated cell cycle progression.

cluster_logic Target Validation Logic Flow start Hypothesized Target (e.g., CDK2) biochemical Biochemical Assays (IC50) start->biochemical biophysical Biophysical Assays (Kd) biochemical->biophysical not_validated Target Not Validated biochemical->not_validated No Activity cellular_engagement Cellular Target Engagement (CETSA, NanoBRET) biophysical->cellular_engagement biophysical->not_validated No Binding functional_cellular Functional Cellular Assays (Phospho-protein, Proliferation) cellular_engagement->functional_cellular cellular_engagement->not_validated No Engagement selectivity Kinome Profiling functional_cellular->selectivity functional_cellular->not_validated No Functional Effect validated Validated Target selectivity->validated Consistent Data selectivity->not_validated Not Selective

Caption: A logical workflow for kinase target validation.

Conclusion

The validation of a biological target for a novel compound like this compound requires a rigorous and multi-pronged approach. By combining biochemical, biophysical, and cell-based assays, researchers can build a strong case for on-target activity and selectivity. This guide provides a framework for designing and interpreting such studies, ultimately leading to a higher confidence in the mechanism of action of new therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of 5-amino-1H-indazol-6-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-amino-1H-indazol-6-ol as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is mandatory to ensure personnel safety and environmental protection.

Researchers, scientists, and professionals in drug development must adhere to stringent disposal protocols for chemical reagents. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with general laboratory safety standards.

Hazard Assessment and Waste Classification

Without a specific SDS, the first step is to assess the potential hazards of this compound based on its chemical structure. The presence of amino and hydroxyl groups on an indazole scaffold suggests that the compound may be harmful and requires careful handling. Therefore, it should be managed as hazardous waste.

All chemical waste must be evaluated to determine if it meets the criteria for hazardous waste as defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] Hazardous waste can be categorized as listed waste or characteristic waste (ignitable, corrosive, reactive, or toxic).[3][4][5] In the absence of specific data, treating this compound as a toxic hazardous waste is the most prudent course of action.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and show no signs of deterioration.[1]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.[2]

    • The container should be clearly labeled with all components of the solution.

    • Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[2]

    • Certain aqueous solutions with low toxicity, high water solubility, and a moderate pH may be eligible for drain disposal in small quantities, but this is not recommended for this compound without specific data confirming its safety for this method.[1]

3. Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic").[8][9] The label should also include the accumulation start date.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Ensure that incompatible chemicals are segregated to prevent reactions.[1] For example, store acids and bases separately.

5. Disposal Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard trash or down the drain.

Quantitative Data Summary

While no specific quantitative data for this compound disposal was found, general federal regulations for hazardous waste generators are summarized below. Your facility's generator status will determine storage time limits and other requirements.[8][9]

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days

Data sourced from EPA guidelines.[8][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal A Handling this compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in a well-ventilated area (e.g., Fume Hood) A->C D Generate Waste (Solid or Liquid) E Is waste solid? D->E F Collect in a dedicated, labeled, sealed container for solids. E->F Yes G Collect in a dedicated, labeled, leak-proof container for liquids. E->G No H Label container: - 'Hazardous Waste' - Chemical Name - Hazard Warning (Toxic) - Accumulation Date F->H G->H I Store in designated Satellite Accumulation Area (SAA). H->I J Ensure segregation from incompatible chemicals. I->J K Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. J->K L Waste transported to a licensed waste disposal facility. K->L

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Personal protective equipment for handling 5-amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-amino-1H-indazol-6-ol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for the closely related compound, 5-Amino-1H-indazole. The additional hydroxyl group in this compound may present other hazards. Always perform a risk assessment before handling any chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazards associated with the similar compound 5-Amino-1H-indazole, this compound should be handled with caution. Potential hazards include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[1] Additionally, as a powder, it may form combustible dust concentrations in the air.[1]

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Area of Protection Required PPE Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a splash hazard.[1]
Skin and Body Protection Laboratory coatA flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum protection.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationIf dust generation is unavoidable or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[1]

Operational and Handling Plan

Safe handling practices are critical to prevent contamination and exposure. The following step-by-step protocol outlines the procedure for handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve post_clean Clean work area and equipment handle_dissolve->post_clean post_decontaminate Decontaminate PPE post_clean->post_decontaminate post_remove Remove PPE in the correct order post_decontaminate->post_remove

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the table above.

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

    • Assemble all necessary laboratory equipment (e.g., spatula, weigh boat, glassware, solvent).

  • Handling:

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation of dust.[1]

    • Carefully weigh the desired amount of this compound.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE as appropriate.

    • Remove disposable PPE and dispose of it in the designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Disposal waste_solid Contaminated solid waste (gloves, weigh boats) seg_solid Segregate into solid waste container waste_solid->seg_solid waste_liquid Unused solutions seg_liquid Segregate into liquid waste container waste_liquid->seg_liquid disp_label Label waste containers clearly seg_solid->disp_label seg_liquid->disp_label disp_store Store in a designated satellite accumulation area disp_label->disp_store disp_pickup Arrange for pickup by Environmental Health & Safety disp_store->disp_pickup

Caption: Logical steps for the proper disposal of waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Dispose of all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a designated solid waste container.

    • Liquid Waste: Collect any unused solutions or reaction mixtures containing this compound in a compatible, sealed liquid waste container. Do not pour chemical waste down the drain.[1]

  • Labeling and Storage:

    • Clearly label all waste containers with the full chemical name and approximate concentrations.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department for disposal at an approved waste facility.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.